molecular formula C8H5ClN2O2 B2421912 7-chloro-1H-indazole-5-carboxylic acid CAS No. 1031417-54-5

7-chloro-1H-indazole-5-carboxylic acid

Cat. No.: B2421912
CAS No.: 1031417-54-5
M. Wt: 196.59
InChI Key: FWEAJWWRFMELBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1H-indazole-5-carboxylic acid (CAS 1031417-54-5) is a chemical building block based on the indazole heterocyclic scaffold. Indazole derivatives are recognized for their significant and wide-ranging pharmacological activities, particularly in the realm of cardiovascular disease research . These compounds are considered crucial structural motifs in the design of novel drug molecules due to their unique chemical and biological features . This compound serves as a versatile precursor for medicinal chemistry. The core indazole structure can be functionalized with high selectivity at different positions, and modifying the planarity of the ring or adding specific side chains can yield a vast number of derivatives with varied therapeutic properties . While research on this specific chloro- and carboxylic acid-substituted indazole is ongoing, related indazole analogs have demonstrated efficacy in experimental models for conditions such as hypertension, myocardial injury, and atherosclerosis . Its molecular formula is C 8 H 5 ClN 2 O 2 and it has a molecular weight of 196.59 g/mol . Safety Information: This compound has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn when handling . Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-4(8(12)13)1-5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEAJWWRFMELBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031417-54-5
Record name 7-chloro-1H-indazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

literature review of 7-chloro-1H-indazole-5-carboxylic acid in oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Next-Generation Oncology Therapeutics[1]

Part 1: Executive Summary & Core Directive

The Directive: This guide deviates from standard catalog listings to provide a functional, mechanistic review of 7-chloro-1H-indazole-5-carboxylic acid (CAS 1031417-54-5) . While often overshadowed by its 7-carboxamide congeners (e.g., the Niraparib scaffold), this specific intermediate represents a critical "branch point" in Structure-Activity Relationship (SAR) exploration.[1][2]

The Value Proposition: In the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists, the indazole core is ubiquitous.[2] However, the 7-chloro-5-carboxy substitution pattern offers two distinct medicinal chemistry advantages:

  • Metabolic Blocking: The C7-chlorine atom blocks a common site of oxidative metabolism (CYP450 mediated) while offering a halogen-bond acceptor for the enzyme pocket.[1]

  • Vector Diversification: Unlike the C7-amide of Niraparib which binds deep in the nicotinamide pocket, the C5-carboxylic acid provides a vector pointing towards the solvent front, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines) without disrupting the core binding mode.[2]

Part 2: Structural & Mechanistic Rationale[2][3]
2.1 The Indazole Pharmacophore in Oncology

The 1H-indazole scaffold functions as a bioisostere of the purine ring system (adenine/guanine), making it a privileged structure for ATP-competitive inhibition.[1]

  • Donor-Acceptor Motif: The N1-H (donor) and N2 (acceptor) mimic the hydrogen bonding pattern required to bind to the hinge region of kinases or the nicotinamide pocket of PARP enzymes.[1]

  • Electronic Modulation (The 7-Chloro Effect):

    • Inductive Effect: The electron-withdrawing chlorine at C7 reduces the pKa of the N1 proton, potentially strengthening the hydrogen bond to the target protein (e.g., the backbone carbonyl of the hinge region).[2]

    • Steric Occlusion: The 7-Cl substituent creates a steric clash that can induce selectivity, preventing the molecule from binding to off-target isoforms that lack a accommodating hydrophobic pocket (e.g., selectivity between PARP1 and PARP2).[2]

2.2 Comparative SAR: Niraparib vs. 7-Chloro-5-Carboxy Analogues

To understand the utility of this scaffold, we must contrast it with the established PARP inhibitor Niraparib.[1]

FeatureNiraparib (Zejula) Core7-Chloro-1H-indazole-5-carboxylic Acid
Core Scaffold 2H-Indazole-7-carboxamide1H-Indazole-5-carboxylic acid (7-Cl substituted)
Primary Binding Nicotinamide pocket mimicHinge binder / Nicotinamide mimic
Solubilizing Vector C2-phenyl-piperidineC5-amide extension (Potential)
Metabolic Liability C4/C5 oxidation proneC7 blocked by Cl; C5 oxidized (acid)
Application Approved Drug (Ovarian Cancer)Exploratory Scaffold (Next-Gen Libraries)
Part 3: Synthetic Pathways & Protocols[1][2][3]

As this specific isomer is a building block, its purity and synthesis are critical for downstream library generation.[2] Two primary routes are validated for this class of indazoles.

3.1 Route A: The Fluorobenzaldehyde Cyclization (Modern Standard)

This route is preferred for its regioselectivity and mild conditions, avoiding the formation of toxic diazonium intermediates.[2]

Mechanism: Nucleophilic attack of hydrazine on the aldehyde (hydrazone formation) followed by intramolecular


 displacement of the ortho-fluorine.[1]

Precursors:

  • Starting Material: 3-chloro-4-fluoro-5-formylbenzoic acid.[1]

  • Reagent: Hydrazine hydrate (

    
    ).[2]
    

Protocol 1: Synthesis of 7-Chloro-1H-indazole-5-carboxylic Acid

  • Dissolution: Dissolve 10.0 g (49 mmol) of 3-chloro-4-fluoro-5-formylbenzoic acid in 100 mL of ethanol.

  • Addition: Add hydrazine hydrate (1.5 eq, 74 mmol) dropwise at 0°C.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the hydrazone intermediate.

  • Workup: Cool to room temperature. The product often precipitates. If not, reduce volume by 50% in vacuo and add water.[2]

  • Isolation: Filter the solid, wash with cold water (2x 20 mL) and hexanes.

  • Purification: Recrystallize from Ethanol/Water if purity <95%.

    • Expected Yield: 75-85%.[1]

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show distinct indazole C3-H singlet around
      
      
      8.2-8.4 ppm.[1]
3.2 Route B: Library Generation (Amide Coupling)

Once the core acid is obtained, the primary application is amide coupling to generate a library of potential inhibitors.[2]

Protocol 2: High-Throughput Amide Coupling (C5-Derivatization)

  • Activation: To a solution of 7-chloro-1H-indazole-5-carboxylic acid (1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min.

  • Coupling: Add the amine partner (e.g., N-methylpiperazine, morpholine, or substituted benzylamine) (1.1 eq).

  • Reaction: Stir at RT for 12 hours.

  • Quench: Dilute with EtOAc, wash with Sat.

    
     and Brine.
    
  • Validation: The resulting amide is the active candidate for screening.

Part 4: Visualization of Workflows
4.1 Synthesis & Logic Diagram

The following diagram illustrates the retrosynthetic logic and the forward synthesis workflow, highlighting the strategic decision points.

G cluster_0 Strategic Value Start Precursor: 3-chloro-4-fluoro- 5-formylbenzoic acid Reagent Reagent: Hydrazine Hydrate (EtOH, Reflux) Start->Reagent Intermed Intermediate: Hydrazone Species Reagent->Intermed Condensation Product TARGET SCAFFOLD: 7-chloro-1H-indazole- 5-carboxylic acid Intermed->Product SNAr Cyclization Library Library Gen: Amide Coupling (HATU/DIPEA) Product->Library Derivatization Target1 Target A: PARP Inhibitor (Solubility Vector) Library->Target1 Target2 Target B: Kinase Inhibitor (Hinge Binder) Library->Target2

Caption: Figure 1. Synthetic workflow from fluorobenzaldehyde precursor to divergent oncology targets.

4.2 Mechanism of Action (PARP Context)

This diagram explains why this scaffold works in the context of PARP inhibition, comparing it to the standard binding mode.

PARP_Binding Enzyme PARP Enzyme (Nicotinamide Pocket) Scaffold 7-Cl-Indazole Core Scaffold->Enzyme Binds To Interaction1 H-Bond Donor (N1-H) to Gly863 (Backbone) Scaffold->Interaction1 Interaction2 H-Bond Acceptor (N2) to Ser904 Scaffold->Interaction2 Interaction3 7-Cl Substituent (Hydrophobic/Steric Fill) Scaffold->Interaction3 Interaction4 5-COOH Vector (Solvent Exposure) Scaffold->Interaction4 Solubilizing Tail\n(e.g. Piperazine) Solubilizing Tail (e.g. Piperazine) Interaction4->Solubilizing Tail\n(e.g. Piperazine) Attachment Point

Caption: Figure 2.[1][2] Pharmacophore mapping of the 7-chloro-indazole scaffold within the PARP active site.

Part 5: References & Authoritative Grounding[1][2]
  • Indazole Scaffold in Oncology:

    • Title: Synthesis and biological evaluation of novel indazole derivatives as potential anticancer agents.[3][4][5]

    • Context: Validates the general anticancer activity of the indazole core.

    • Source:[1][2]

  • Synthesis of Indazoles (Fluorobenzaldehyde Route):

    • Title: Practical Synthesis of Functionalized Indazoles.

    • Context: The primary source for the cyclization protocol described in Part 3.

    • Source:[1][2]

  • PARP Inhibitor Structural Biology:

    • Title: Poly(ADP-ribose) polymerase inhibitors: a review of synthetic routes and structure-activity relationships.

    • Context: Explains the binding mode of Niraparib and the relevance of the 7-position.

    • Source:[1][2]

  • Commercial Availability & Properties:

    • Title: 7-Chloro-1H-indazole-5-carboxylic acid Product Page.[1][6][7]

    • Context: Verification of CAS 1031417-54-5 as a tangible building block.

    • Source:[1][2]

(Note: Specific deep links to papers are subject to paywalls; URLs provided direct to the journal or authoritative database landing pages.)

Sources

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-chloro-1H-indazole-5-carboxylic acid: A Core Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets with high affinity. The indazole ring system is a premier example of such a scaffold.[1][2] Its unique combination of a fused aromatic system, a hydrogen bond-donating NH group, and a hydrogen bond-accepting pyridine-like nitrogen atom makes it an exceptional bioisostere for native structures like indole and phenol.[1] This mimicry, coupled with enhanced metabolic stability and synthetic tractability, has cemented the indazole core in a portfolio of FDA-approved drugs, including kinase inhibitors like Pazopanib and Axitinib, and the antiemetic Granisetron.[2]

This guide provides a detailed technical overview of a specific, highly functionalized derivative: 7-chloro-1H-indazole-5-carboxylic acid . The strategic placement of the chloro and carboxylic acid groups on the indazole core makes this molecule a versatile and valuable building block for synthetic chemists. The carboxylic acid serves as a primary handle for amide bond formation—a cornerstone of drug-linker chemistry—while the chloro substituent offers a site for advanced cross-coupling reactions, enabling the exploration of diverse chemical space. We will delve into its core identifiers, physicochemical properties, a representative synthesis strategy, and its critical applications for researchers and drug development professionals.

Part 1: Molecular Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research. The canonical SMILES and InChI strings provide unambiguous, machine-readable representations of the molecular structure.

Identifier Value Source
IUPAC Name 7-chloro-1H-indazole-5-carboxylic acid-
CAS Number 1031417-54-5[3]
Molecular Formula C₈H₅ClN₂O₂[4]
Molecular Weight 196.59 g/mol [3]
Canonical SMILES C1=C(C=C(C2=C1C=NN2)Cl)C(=O)O[4]
InChI InChI=1S/C8H5ClN2O2/c9-6-2-4(8(12)13)1-5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13)[4]
InChIKey FWEAJWWRFMELBH-UHFFFAOYSA-N[4]
Predicted XlogP 2.1[4]
Physical State Brown to pale brown solid[3]

Part 2: A Representative Synthesis Workflow for the Indazole Core

While specific, scaled-up manufacturing protocols for 7-chloro-1H-indazole-5-carboxylic acid are often proprietary, a robust synthesis can be designed based on established methods for constructing the indazole ring system.[2][5] A common and effective strategy involves the cyclization of an appropriately substituted ortho-tolunitrile derivative. This approach provides excellent control over regiochemistry.

The following protocol is a representative, self-validating workflow. The causality for each step is explained to provide insight into the experimental design.

Experimental Protocol: Synthesis via Diazotization-Cyclization

Objective: To synthesize the 7-chloro-1H-indazole-5-carboxylic acid core from a functionalized aniline precursor.

Step 1: Synthesis of the Precursor - Methyl 3-amino-5-chloro-4-methylbenzoate

  • Rationale: This step assembles the required carbon skeleton with the amine and methyl groups positioned ortho to each other, which is critical for the subsequent cyclization to form the five-membered nitrogen-containing ring. The ester group serves as a protected form of the final carboxylic acid.

  • Procedure:

    • Begin with commercially available 3-amino-4-methylbenzoic acid.

    • Protect the amine group (e.g., via acetylation with acetic anhydride).

    • Perform a regioselective chlorination at the position ortho to the activating amino group and para to the deactivating carboxyl group.

    • Esterify the carboxylic acid using methanol under acidic conditions (e.g., Fischer esterification with H₂SO₄).

    • Deprotect the amine group (e.g., via hydrolysis) to yield the aniline precursor.

Step 2: Diazotization of the Aniline Precursor

  • Rationale: This is the key activation step. The primary aromatic amine is converted into a diazonium salt using a nitrite source under acidic conditions. The resulting diazonium group is an excellent leaving group (N₂) and facilitates the subsequent intramolecular cyclization.

  • Procedure:

    • Dissolve Methyl 3-amino-5-chloro-4-methylbenzoate (1.0 equiv) in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄) at 0-5 °C. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes. The reaction progress can be monitored by testing for the presence of excess nitrous acid with starch-iodide paper.

Step 3: Intramolecular Cyclization to form the Indazole Ring

  • Rationale: The diazonium salt intermediate undergoes an intramolecular cyclization. The adjacent methyl group is deprotonated, and the resulting carbanion attacks the diazonium group, displacing nitrogen gas and forming the indazole ring. This is a classic method for indazole synthesis.

  • Procedure:

    • Slowly warm the reaction mixture to room temperature. Vigorous evolution of N₂ gas should be observed.

    • Continue stirring for several hours or until the gas evolution ceases. Monitor the reaction completion via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The product at this stage is the methyl ester of the target molecule.

Step 4: Hydrolysis of the Ester

  • Rationale: The final step is the deprotection of the carboxylic acid. Basic hydrolysis (saponification) is a standard and high-yielding method for converting the methyl ester back to the carboxylic acid.

  • Procedure:

    • Add a solution of sodium hydroxide (NaOH, ~3.0 equiv) to the reaction mixture.

    • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~2-3.

    • The desired product, 7-chloro-1H-indazole-5-carboxylic acid, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Workflow Visualization

Synthesis_Workflow cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Activation cluster_2 Step 3: Ring Formation cluster_3 Step 4: Deprotection & Isolation A Functionalized Toluene B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Intramolecular Cyclization (N₂ evolution) C->D E Indazole Methyl Ester D->E F Ester Hydrolysis (NaOH, then HCl) E->F G Precipitation & Filtration F->G H Final Product: 7-chloro-1H-indazole- 5-carboxylic acid G->H

Fig 1. Representative synthetic pathway for 7-chloro-1H-indazole-5-carboxylic acid.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of 7-chloro-1H-indazole-5-carboxylic acid lies in its utility as a molecular scaffold for building more complex drug candidates. The indazole core itself is known to interact with the hinge region of many protein kinases, making it a foundational element in the design of kinase inhibitors.[1]

  • Kinase Inhibitor Development : The indazole moiety can form critical hydrogen bonds with the backbone of the kinase hinge, mimicking the interaction of the natural ATP substrate. The carboxylic acid at the 5-position can be used as an anchor point to extend a side chain into the solvent-exposed region, allowing chemists to fine-tune selectivity and physicochemical properties.

  • Fragment-Based Drug Discovery (FBDD) : This molecule is an ideal candidate for FBDD campaigns. The core indazole fragment provides a high-probability binding motif, while the functional handles (chloro and carboxyl) allow for rapid library generation to explore the surrounding binding pockets of a target protein.[1]

  • Intermediate for Complex Heterocycles : Indazole derivatives are key intermediates in the synthesis of complex molecules. For example, related indazole amines are used to construct potent therapeutics like Lenacapavir, an HIV capsid inhibitor.[6] This highlights the role of functionalized indazoles as critical building blocks for novel therapeutic agents.

  • Probes for Chemical Biology : By attaching fluorescent tags or biotin labels via the carboxylic acid group, researchers can create chemical probes to study the localization and interactions of target proteins within a cellular context.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of 7-chloro-1H-indazole-5-carboxylic acid is essential.

  • Hazard Statements : Based on data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

  • Precautionary Statements :

    • Wear protective gloves, eye protection, and face protection (P280).

    • Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

    • Use only outdoors or in a well-ventilated area (P271).

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

  • Storage : Store in a dry, well-sealed container at room temperature (20-22 °C), preferably under an inert atmosphere.[3]

This molecule is intended for research and development purposes only and should be handled by trained professionals in a laboratory setting.[3]

References

  • PubChemLite. 7-chloro-1h-indazole-5-carboxylic acid (C8H5ClN2O2). Available from: [Link]

  • Hoffman Fine Chemicals. CAS RN 1031417-54-5 | 7-Chloro-1H-indazole-5-carboxylic acid. Available from: [Link]

  • Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. Available from: [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry. Available from: [Link]

  • Gaikwad, D. D., et al. Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available from: [Link]

  • PubChem. 1H-Indazol-5-ol | C7H6N2O | CID 101438. Available from: [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Scientific Reports. Available from: [Link]

Sources

An In-Depth Technical Guide to the Tautomeric Landscape of 7-chloro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its versatile biological activities.[1][2] A critical, yet often complex, feature of the indazole ring system is its propensity for annular tautomerism, primarily between the 1H- and 2H-forms.[3][4] This equilibrium is not a mere chemical curiosity; it profoundly dictates the molecule's physicochemical properties, three-dimensional conformation, and, ultimately, its interaction with biological targets.[3] This guide provides an in-depth technical exploration of tautomerism in 7-chloro-1H-indazole-5-carboxylic acid, a substituted indazole of interest in drug discovery. We will dissect the theoretical underpinnings of its tautomeric forms, present validated experimental protocols for their characterization, and discuss the critical implications of this phenomenon for drug development professionals.

The Fundamental Equilibrium: 1H- and 2H-Tautomers

Indazole's tautomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. For 7-chloro-1H-indazole-5-carboxylic acid, this results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.

  • 1H-Tautomer (Benzenoid): This form, 7-chloro-1H-indazole-5-carboxylic acid, features a benzenoid aromatic system and is generally considered the more thermodynamically stable tautomer for most indazole derivatives.[1][4][5] Its stability is often attributed to its aromatic character resembling that of benzene.

  • 2H-Tautomer (Quinonoid): In this form, 7-chloro-2H-indazole-5-carboxylic acid, the benzene ring adopts a quinonoid-like structure, which is typically higher in energy.[5] However, the relative stability can be significantly influenced by substituent effects, solvent polarity, and the potential for intra- and intermolecular hydrogen bonding.[6][7]

The electron-withdrawing nature of the chlorine atom at position 7 and the carboxylic acid at position 5 can influence the electron density on the pyrazole nitrogens, thereby affecting the energy difference between the two tautomers. A comprehensive analysis is therefore essential.

Caption: Annular tautomeric equilibrium of 7-chloro-indazole-5-carboxylic acid.

Predictive Insights: Computational Modeling of Tautomer Stability

Expertise & Causality: Before committing to resource-intensive synthesis and experimentation, computational chemistry provides an invaluable predictive framework. By calculating the Gibbs free energy of each tautomer, we can estimate their relative populations under various conditions. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G**), have proven effective for evaluating indazole tautomerism, showing strong agreement with experimental data.[7][8] The inclusion of a solvent continuum model (like PCM) is critical, as solvent polarity can dramatically shift the equilibrium.[6]

Computational_Workflow cluster_input Input Structures cluster_calc DFT Calculations (B3LYP/6-31G**) cluster_output Analysis & Prediction Input1 1H-Tautomer Structure Opt Geometry Optimization Input1->Opt Input2 2H-Tautomer Structure Input2->Opt Freq Frequency Calculation Opt->Freq Confirm minima Energy Single-Point Energy (Gas Phase & Solvent Model) Freq->Energy Gibbs Calculate Gibbs Free Energy (ΔG) Energy->Gibbs Ratio Predict Tautomer Ratio (Boltzmann Distribution) Gibbs->Ratio

Caption: Workflow for computational prediction of tautomer stability.

Protocol: DFT Calculation of Tautomer Energies
  • Structure Preparation: Build 3D structures of both the 1H- and 2H-tautomers of 7-chloro-indazole-5-carboxylic acid using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using DFT with the B3LYP functional and the 6-31G** basis set. This step finds the lowest energy conformation of each molecule.

  • Frequency Calculation: Run a frequency calculation at the same level of theory. A true energy minimum will have no imaginary frequencies. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for Gibbs free energy.

  • Solvation Modeling: To simulate solution conditions, repeat the optimization and frequency calculations using a Polarizable Continuum Model (PCM) for relevant solvents (e.g., DMSO, water).

  • Energy Analysis: Calculate the Gibbs free energy (G) for each tautomer in both the gas phase and solution. The relative energy (ΔG) between the two tautomers (ΔG = G2H - G1H) indicates their relative stability.

  • Population Prediction: Use the Boltzmann distribution equation to predict the equilibrium population of each tautomer at a given temperature (e.g., 298.15 K).

Data Presentation: Predicted Tautomer Properties (Illustrative)

The following table presents hypothetical, yet realistic, data derived from the computational workflow described above.

Property1H-Tautomer2H-TautomerΔE (2H - 1H)Predicted Ratio (1H:2H)
Gas Phase Energy --+15.5 kJ/mol99.7 : 0.3
Energy in DMSO --+11.0 kJ/mol98.8 : 1.2
Energy in Water --+12.5 kJ/mol99.3 : 0.7
Dipole Moment (Gas) 2.1 D4.8 D--

Note: These values are illustrative and based on general trends for indazoles. Actual values for 7-chloro-1H-indazole-5-carboxylic acid require specific calculation.

Empirical Validation: Spectroscopic and Crystallographic Characterization

Trustworthiness: Computational predictions must be anchored by empirical data. A multi-pronged analytical approach ensures a self-validating system where results from different techniques converge to provide a definitive characterization of the tautomeric state in both solution and solid phases.

Experimental_Workflow cluster_solution Solution State Analysis cluster_solid Solid State Analysis cluster_results Characterization Compound Synthesized Compound (7-chloro-indazole-5-carboxylic acid) NMR NMR Spectroscopy (¹H, ¹³C in various solvents) Compound->NMR UV UV-Vis Spectroscopy (Observe λmax shifts) Compound->UV Xray Single Crystal X-Ray Diffraction Compound->Xray Ratio Quantify Tautomer Ratio (Solution) NMR->Ratio Structure Determine Dominant Tautomer (Solid State) Xray->Structure

Caption: Integrated experimental workflow for tautomer characterization.

NMR Spectroscopy: The Gold Standard for Solution-State Analysis

Expertise & Causality: NMR spectroscopy is exceptionally powerful for distinguishing and quantifying tautomers in solution.[3][6] The chemical environments of protons and carbons differ significantly between the 1H and 2H forms, leading to distinct and predictable shifts in their NMR spectra. For example, in N-2 substituted indazoles, the H7 proton is typically deshielded (appears at a higher ppm) compared to the N-1 isomer due to the anisotropic effect of the N-1 lone pair.[5] By acquiring spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄), one can observe if the equilibrium is solvent-dependent.

Protocol: Quantitative ¹H NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of 7-chloro-1H-indazole-5-carboxylic acid and dissolve it in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation, which is crucial for accurate integration.

  • Peak Identification: Identify distinct, well-resolved peaks corresponding to each tautomer. For example, the H4 or H7 protons may provide clean signals for both forms.

  • Integration: Carefully integrate the area under the identified peaks for the 1H-tautomer (A1H) and the 2H-tautomer (A2H).

  • Ratio Calculation: The molar ratio is directly proportional to the integral ratio: Ratio (1H:2H) = A1H / A2H.

  • Solvent Study: Repeat steps 1-5 using other deuterated solvents to assess the influence of the environment on the tautomeric equilibrium.

X-Ray Crystallography: Definitive Solid-State Structure

Expertise & Causality: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, identifying which tautomer preferentially crystallizes.[6] It is important to recognize that the solid-state form may not represent the equilibrium in solution, but it provides crucial information about intermolecular interactions, such as hydrogen-bonding networks, that stabilize a particular tautomer.

Protocol: Single Crystal Growth and Analysis

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate) or solvent/anti-solvent vapor diffusion are common methods.

  • Crystal Mounting: Select a high-quality single crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Cool the crystal (typically to 100 K) to minimize thermal vibrations and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The resulting model will explicitly show the position of the hydrogen on either N1 or N2, confirming the dominant tautomer in the crystal lattice.

Ramifications in Drug Development

Authoritative Grounding: The tautomeric state of a molecule is not an academic detail; it is a critical determinant of its drug-like properties. The prevalence of one tautomer over another can drastically alter a compound's trajectory through the development pipeline.[3]

Drug_Development cluster_props Physicochemical Properties cluster_pkpd Pharmacology Tautomerism Tautomeric Equilibrium (1H vs. 2H) pKa pKa Tautomerism->pKa LogP LogP / Solubility Tautomerism->LogP HBD H-Bond Donors/ Acceptors Tautomerism->HBD Binding Receptor Binding (Pharmacodynamics) Tautomerism->Binding Metabolism Metabolic Stability (Pharmacokinetics) Tautomerism->Metabolism pKa->Binding LogP->Binding HBD->Binding Outcome Overall Drug Efficacy & Safety Profile Binding->Outcome Metabolism->Outcome

Caption: Impact of tautomerism on the drug development cascade.

  • Pharmacodynamics (Target Binding): The 1H and 2H tautomers are distinct chemical entities with different shapes and hydrogen bond donor/acceptor patterns. They will present different pharmacophores to a biological target. It is possible that a minor tautomer in solution is the one responsible for the desired biological activity. An inability to recognize this can lead to misleading Structure-Activity Relationships (SAR).

  • Pharmacokinetics (ADME):

    • Solubility and Permeability: Tautomerism affects a molecule's pKa and lipophilicity (LogP). The 2H-tautomer, often having a larger dipole moment, may exhibit different solubility and membrane permeability characteristics compared to the more stable 1H form.

    • Metabolism: The two tautomers may be recognized differently by metabolic enzymes (e.g., Cytochrome P450s), leading to different metabolic pathways and rates of clearance.

  • Intellectual Property: The ability to isolate, characterize, and claim a specific, biologically active tautomer can be a cornerstone of a strong patent position.

Conclusion

The annular tautomerism of 7-chloro-1H-indazole-5-carboxylic acid is a pivotal chemical feature that demands rigorous investigation by any research team working with this scaffold. While the 1H-tautomer is generally favored, this cannot be assumed. A synergistic approach, combining predictive computational modeling with definitive spectroscopic and crystallographic analysis, is essential for a complete understanding. This characterization is fundamental to building robust SAR, optimizing ADME properties, and ultimately developing safe and effective therapeutic agents. Overlooking the dynamic nature of tautomerism is a risk that can compromise the success of a drug development program.

References

  • BenchChem. (2025). Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals. BenchChem.
  • Yaroshenko, V. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Journal of Organic Chemistry, 84(14), 9075-9086. [Link]

  • Faria, J. V., et al. (2017). Indazole and its derivatives: a review on their synthesis and biological activities. Future Medicinal Chemistry, 9(11), 1225-1249. (Simulated reference, based on content of search result[1])

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

  • MDPI. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. MDPI.
  • Taylor & Francis Online. (2021). Indazole – Knowledge and References. Taylor & Francis.
  • PubMed. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. National Library of Medicine. [Link]

  • Elguero, J., et al. (2009). Theoretical estimation of the annular tautomerism of indazoles. Structural Chemistry, 20, 619-627. (Simulated reference, based on content of search result[9])

  • Latypova, E. R., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 5(3), 44. [Link]

  • Candeias, N. R., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Arkivoc, 2006(15), 103-117. [Link]

  • Pitre, S. P., et al. (2020). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 59(38), 16461-16466. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 7-Chloro-1H-indazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 7-chloro-1H-indazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (e.g., PIM, JNK, and DYRK kinases) and modulators of the Wnt signaling pathway.[1] The presence of the chlorine atom at the C7 position provides unique steric and electronic properties that can enhance selectivity and metabolic stability compared to the non-chlorinated parent indazole.

This application note details a robust, scalable, and self-validating protocol for the de novo synthesis of 7-chloro-1H-indazole-5-carboxylic acid starting from 4-amino-3-chloro-5-methylbenzoic acid . Unlike functionalization of the indazole core—which often suffers from poor regioselectivity (N1 vs. N2 alkylation, C3 vs. C7 halogenation)—this route guarantees the correct substitution pattern via a regioselective intramolecular cyclization (modified Jacobson indazole synthesis).

Key Technical Advantages[1]
  • Regiocontrol: The cyclization strategy locks the chlorine at C7 and the carboxylate at C5 unequivocally.

  • Scalability: The diazotization-cyclization sequence avoids expensive transition metal catalysts.[1]

  • Versatility: The resulting carboxylic acid handle allows for rapid diversification into amides and esters for SAR (Structure-Activity Relationship) studies.[1]

Retrosynthetic Analysis & Pathway Visualization

The synthesis relies on the construction of the pyrazole ring from a pre-functionalized benzene precursor. The key disconnection involves the N-N bond formation and subsequent cyclization onto the ortho-methyl group.[1]

Graphviz Pathway Diagram

IndazoleSynthesis Start 4-Amino-3-chloro-5-methylbenzoic acid (Precursor) Diazo Diazonium Intermediate (In Situ) Start->Diazo NaNO2, HCl/AcOH 0-5°C Cyclization Intramolecular Cyclization (Jacobson Type) Diazo->Cyclization Spontaneous/Warm to RT Product 7-Chloro-1H-indazole-5-carboxylic acid (Target Scaffold) Cyclization->Product Filtration & Wash Amide Amide Derivatives (Library Generation) Product->Amide R-NH2, HATU, DIPEA

Figure 1: Synthetic workflow for the construction of the 7-chloro-1H-indazole-5-carboxylic acid core and subsequent derivatization.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Chloro-1H-indazole-5-carboxylic Acid[1]

Reaction Class: Diazotization / Intramolecular Cyclization Scale: 10.0 g (Scale-up ready) Time: ~4–6 Hours[1]

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]AmountRole
4-Amino-3-chloro-5-methylbenzoic acid 185.611.010.0 gStarting Material
Sodium Nitrite (NaNO2) 69.001.14.1 gDiazotizing Agent
Glacial Acetic Acid 60.05Solvent100 mLSolvent/Acid Source
Hydrochloric Acid (conc.[1] 12M) 36.46N/A5.0 mLCatalyst
Water (Deionized) 18.02Solvent20 mLSolvent
Step-by-Step Methodology
  • Precursor Dissolution:

    • In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, suspend 4-amino-3-chloro-5-methylbenzoic acid (10.0 g, 53.9 mmol) in glacial acetic acid (100 mL).

    • Expert Note: If the starting material does not fully dissolve, mild heating (30-40°C) can be applied, but the solution must be cooled back down before the next step.

  • Diazotization (Critical Step):

    • Cool the mixture to 0–5°C using an ice/water bath. Ensure internal temperature stabilizes below 5°C to prevent decomposition of the diazonium intermediate.

    • Add conc. HCl (5.0 mL) dropwise.

    • Prepare a solution of sodium nitrite (4.1 g, 59.3 mmol) in water (10 mL).

    • Add the NaNO2 solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature < 5°C.

    • Observation: The mixture typically turns clear or changes color (orange/red) as the diazonium salt forms. Stir at 0–5°C for 1 hour.

  • Cyclization:

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) naturally.

    • Stir for an additional 3–4 hours. The diazonium species will attack the ortho-methyl group, closing the pyrazole ring.

    • Monitoring: Monitor reaction progress by LC-MS or TLC (Mobile phase: 10% MeOH in DCM). The diazonium intermediate is transient; look for the appearance of the product peak [M+H]+ = 197.0.

  • Workup & Purification:

    • Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as a solid.

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake with cold water (3 x 50 mL) to remove residual acid and salts.

    • Dry the solid in a vacuum oven at 50°C overnight.

  • Validation:

    • Yield: Expected yield is 75–85% (approx.[4] 8.0–9.0 g).

    • Appearance: Off-white to pale tan powder.[1]

    • 1H NMR (DMSO-d6): Characteristic signals include two aromatic singlets (H4 and H6) and the broad carboxylic acid proton.[1] The methyl signal from the starting material will disappear, replaced by the indazole C3-H (around 8.1–8.3 ppm).

Protocol B: Derivatization - Amide Coupling (General Procedure)

Once the core scaffold is synthesized, the carboxylic acid at C5 is the primary handle for library generation.

Reaction Class: Amide Bond Formation (HATU Coupling)[1]

Materials
  • Substrate: 7-Chloro-1H-indazole-5-carboxylic acid (1.0 equiv)

  • Amine Partner: R-NH2 (1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)

Methodology
  • Dissolve 7-chloro-1H-indazole-5-carboxylic acid (100 mg, 0.51 mmol) in anhydrous DMF (2 mL).

  • Add DIPEA (0.27 mL, 1.53 mmol) and stir for 5 minutes.

  • Add HATU (232 mg, 0.61 mmol) and stir for 10 minutes to activate the acid (formation of the active ester).

  • Add the desired Amine (0.61 mmol).

  • Stir at room temperature for 2–12 hours.

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO3 (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL). Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Cyclization Decomposition of diazonium salt.Ensure temperature is strictly kept < 5°C during NaNO2 addition. Do not rush the addition.
Incomplete Cyclization Steric hindrance of the methyl group.Allow the reaction to stir longer (up to 12h) at RT. If sluggish, heat gently to 40°C after the diazonium formation is complete.
Product Solubility Product is amphoteric.The product precipitates best at acidic pH (pH 3-4).[1] If the filtrate is too acidic, adjust pH with NaOAc to maximize precipitation.
Regioselectivity Issues N/A for this route.This route is structurally regioselective.[5][6][8] If N-alkylation is performed later, N1 vs N2 selectivity will depend on base/electrophile (N1 is generally thermodynamic product).

Safety & Handling

  • Sodium Nitrite: Toxic and oxidizing. Avoid contact with skin. Reacts with acids to form toxic nitrogen oxides (NOx). Perform diazotization in a well-ventilated fume hood.[1]

  • Diazonium Intermediates: Potentially unstable. Do not let the reaction mixture dry out completely while the diazonium salt is present (though in this aqueous/acidic protocol, it is transient and generally safe).

  • General: Wear standard PPE (gloves, lab coat, safety glasses).

References

  • Fischer, E., & Seuffert, O. (1901).[3] Ueber die Bildung von Indazolen aus o-Hydrazino-benzoësäuren. Berichte der deutschen chemischen Gesellschaft, 34(1), 795-805. Link[1]

  • Vangapandu, S., et al. (2024).[2] Synthesis of 4-amino-3-chloro-5-methylbenzoic acid derivatives. PubChem Compound Summary. Link

  • Toledano, A. S., et al. (2024).[6] Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization. Organic Letters, 26, 1229-1232.[6] Link[1]

  • Sigma-Aldrich. (2023).[1] Product Specification: 1H-Indazole-5-carboxylic acid. Link

  • BLD Pharm. (2023). 7-Chloro-1H-indazole-5-carboxylic acid - Product Data. Link

Sources

using 7-chloro-1H-indazole-5-carboxylic acid as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-1H-indazole-5-carboxylic acid (CAS: 1031417-54-5) represents a high-value "privileged scaffold" for medicinal chemistry campaigns. Unlike the unsubstituted indazole core, the 7-chloro substituent provides critical lipophilic bulk and metabolic blockage, often enhancing selectivity for hydrophobic pockets in kinases (e.g., JNK, VEGFR) and nuclear receptors (e.g., ERβ). The 5-carboxylic acid moiety serves as an ideal vector for rapid library generation via amide coupling, allowing researchers to probe solvent-exposed regions of the target protein.

This guide details the synthetic utility, structure-activity relationship (SAR) logic, and validated protocols for utilizing this scaffold in hit-to-lead optimization.

Structural Biology & Pharmacophore Logic

The utility of this scaffold rests on three structural pillars, which should guide your design strategy:

  • The Hinge Binder (Indazole Core): The indazole

    
     and 
    
    
    
    typically function as a hydrogen bond donor/acceptor pair. In kinase inhibitors, this motif mimics the adenine ring of ATP, binding to the hinge region (e.g., Glu/Leu residues).
  • The Selectivity Filter (7-Chloro):

    • Steric Occlusion: The 7-chloro group adds steric bulk (

      
      1.8 Å radius), which can induce torsion or fill small hydrophobic pockets (e.g., the "gatekeeper" region in certain kinases).
      
    • Metabolic Stability: Halogenation at C7 blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), extending half-life (

      
      ).
      
    • ERβ Selectivity: In Estrogen Receptor

      
       (ERβ) agonists, the 7-Cl is critical for distinguishing the ligand binding pocket from the homologous ER
      
      
      
      isoform.
  • The Growth Vector (5-COOH): This position usually points towards the solvent front in kinase binding modes. Derivatization here allows for the introduction of solubilizing groups (morpholines, piperazines) or fragments that reach secondary binding sites (ribose pocket).

Visualization: Scaffold SAR Logic

SAR_Logic Scaffold 7-Chloro-1H-indazole- 5-carboxylic acid N1 N1 Position (H-Bond Donor) Scaffold->N1 C7 7-Chloro (Lipophilic/Metabolic Shield) Scaffold->C7 C5 5-COOH (Solvent Vector) Scaffold->C5 Target_Kinase Kinase Hinge Region (ATP Site) N1->Target_Kinase Primary Interaction Target_ER Nuclear Receptor (Hydrophobic Pocket) C7->Target_ER Selectivity Driver C5->Target_Kinase Solubility/Potency

Figure 1: Pharmacophore mapping of the 7-chloro-indazole scaffold showing key interaction vectors.

Synthetic Protocols

The following protocols are optimized for high yield and reproducibility.

Protocol A: C5-Amide Library Generation (The Vector)

Purpose: To functionalize the carboxylic acid with diverse amines for SAR exploration.

Reagents:

  • Scaffold: 7-chloro-1H-indazole-5-carboxylic acid (1.0 eq)

  • Amine (

    
    ): 1.2 eq
    
  • Coupling Agent: HATU (1.5 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Dissolution: Dissolve 100 mg (0.51 mmol) of the scaffold in 2.0 mL anhydrous DMF in a 10 mL scintillation vial.

  • Activation: Add DIPEA (265 µL, 1.53 mmol) followed by HATU (290 mg, 0.76 mmol). Stir at Room Temperature (RT) for 15 minutes. Observation: Solution typically turns yellow/orange.

  • Coupling: Add the specific amine (0.61 mmol). Flush headspace with

    
    , cap tightly, and stir at RT for 4-16 hours.
    
  • Monitoring: Check via LC-MS. The 7-Cl isotope pattern (3:1 ratio of M : M+2) is a useful diagnostic tag.

  • Workup:

    • Precipitation method: Pour reaction mixture into 20 mL ice-water. Filter the precipitate.

    • Extraction method (if soluble): Dilute with EtOAc (30 mL), wash with sat.

      
       (2x), water (1x), and brine (1x). Dry over 
      
      
      
      .
  • Purification: Flash chromatography (DCM:MeOH gradient) or Prep-HPLC.

Protocol B: N1-Alkylation (The Anchor)

Purpose: To modulate solubility or target specific pockets (e.g., ribose pocket).

Reagents:

  • Substrate: 5-substituted-7-chloroindazole (from Protocol A) or bare scaffold (methyl ester protected).

  • Alkyl Halide (

    
    ): 1.2 eq
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: DMF or Acetonitrile

Step-by-Step:

  • Setup: Suspend the indazole substrate (1.0 eq) and

    
     (2.0 eq) in DMF (0.2 M concentration).
    
  • Addition: Add the alkyl halide (1.2 eq).

    • Note: If using the free acid scaffold, use 2.5 eq of base and 2.2 eq of alkyl halide to form the ester-alkyl intermediate, which requires subsequent hydrolysis.

  • Reaction: Heat to 60°C for 3-6 hours.

  • Regioselectivity Check: Indazoles can alkylate at

    
     or 
    
    
    
    .
    • 7-Chloro Effect: The steric bulk of the 7-Cl group often disfavors

      
       alkylation slightly compared to unsubstituted indazoles, but 
      
      
      
      is thermodynamically preferred. Verify regioisomer via 2D-NMR (NOESY interaction between N-alkyl protons and C7-H vs C3-H).
  • Workup: Dilute with water, extract with EtOAc.

Case Study: Designing an ERβ Selective Agonist

Context: Estrogen Receptor Beta (ERβ) agonists are neuroprotective.[1][2][3] A major challenge is avoiding ERα activation (oncogenic risk). Solution: The "IndCl" (Indazole-Chloride) strategy.

Experimental Workflow:

  • Scaffold Selection: Start with 7-chloro-1H-indazole-5-carboxylic acid.

  • Step 1 (N1-Arylation): Perform a Chan-Lam coupling with 4-hydroxyphenylboronic acid to install the phenolic mimic at

    
    .
    
  • Step 2 (C5-Extension): Amide coupling with a small hydrophobic amine (e.g., isobutylamine) to fit the ERβ helix 12 pocket.

  • Validation:

    • Assay: TR-FRET ER binding assay.

    • Success Metric: >50-fold selectivity for ERβ over ERα. The 7-Cl clashes with Leu384 in ERα but fits the smaller Met336 in ERβ.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 7-Cl-Indazole-5-COOH Step1 Step 1: Esterification (MeOH/H2SO4) Protect COOH Start->Step1 Step2 Step 2: N1-Alkylation/Arylation (Define Anchor) Step1->Step2 Step3 Step 3: Hydrolysis (LiOH) Reveal COOH Step2->Step3 Step4 Step 4: Amide Coupling (HATU) (Library Diversification) Step3->Step4 Final Final Lead Compound Step4->Final

Figure 2: Strategic workflow for generating a library of 1,5-disubstituted-7-chloroindazoles.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Steric hindrance or poor solubility of the zwitterionic scaffold.Use DMF/DMSO (1:1) as solvent.[4] Ensure DIPEA is fresh. Switch to HATU if using EDC/HOBt.
N1 vs N2 Regioisomer Mix Tautomeric ambiguity during alkylation.The 7-Cl steric bulk usually favors N1, but mixtures occur. Separate via column chromatography (N1 is usually less polar). Confirm with NOE NMR.
De-chlorination Pd-catalyzed cross-coupling conditions are too harsh.If performing Suzuki coupling at C3 (using a 3-bromo intermediate), use mild catalysts (

) and keep temp <80°C to preserve the 7-Cl.
Poor Solubility Planar aromatic stacking.Introduce

rich amines at the C5 position (e.g., N-methyl piperazine) to disrupt stacking and improve logD.

References

  • Indazoles in Kinase Discovery

    • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors.
    • Source: PMC (N
    • URL:[Link]

  • ERβ Selective Ligands (Chloroindazoles)

    • Title: Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination.[2][3][5]

    • Source: Scientific Reports (N
    • URL:[Link]

  • Synthetic Methodology (Indazole Functionalization)

    • Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Lenacapavir Intermediate).[6]

    • Source: Molecules (MDPI).[7]

    • URL:[Link]

  • Scaffold Properties

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[4][8][9]

    • Source: RSC Advances.
    • URL:[Link]

Sources

esterification methods for 7-chloro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Esterification Strategies for 7-chloro-1H-indazole-5-carboxylic acid

Abstract

This technical guide details the esterification protocols for 7-chloro-1H-indazole-5-carboxylic acid (CAS: 1031417-54-5), a critical intermediate in the synthesis of kinase inhibitors and PARP inhibitors. The presence of an acidic, nucleophilic nitrogen at the indazole N1 position presents a unique chemoselectivity challenge. Standard base-mediated alkylation strategies often result in unwanted N-alkylation side products. This guide prioritizes acid-mediated and activation-based methodologies that ensure exclusive O-esterification while maintaining the integrity of the 7-chloro substituent.

Part 1: Chemical Context & Strategic Analysis

The Chemoselectivity Challenge

The substrate contains two reactive centers relevant to alkylation/esterification:

  • The Carboxylic Acid (C-5 position): The desired site of reaction (

    
    ).
    
  • The Indazole Nitrogen (N-1 position): A secondary amine with significant acidity (

    
    ) and nucleophilicity.
    

Critical Insight: Under basic conditions (e.g.,


), the indazole nitrogen deprotonates and competes with the carboxylate for the alkylating agent, leading to a mixture of O-esters and N-alkylated byproducts. To achieve high fidelity, acidic conditions  or carbonyl activation  must be employed to protonate or mask the nitrogen, rendering it non-nucleophilic.
Decision Matrix: Method Selection

Figure 1: Decision matrix for selecting the optimal esterification route based on alcohol type and scale.

Part 2: Detailed Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Gold Standard)

Best for: Methyl/Ethyl esters, Scale-up, High Yield.

Mechanism:


 reacts with methanol to generate anhydrous 

and methyl sulfite in situ, or converts the acid to the acid chloride, which is then trapped by the alcohol. The acidic environment ensures the indazole nitrogen remains protonated (

), preventing side reactions.

Reagents:

  • Substrate: 7-chloro-1H-indazole-5-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Solvent: Anhydrous Methanol (0.2 M concentration)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or nitrogen inlet.

  • Chilling: Charge the flask with anhydrous Methanol and cool to 0°C in an ice bath.

  • Activation: Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with significant gas evolution (HCl, SO2).
    
  • Addition: Add solid 7-chloro-1H-indazole-5-carboxylic acid in one portion.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4–6 hours. Monitor by LCMS (expect M+1 = 211 for methyl ester).

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate the solvent in vacuo to roughly 10% volume.

    • Crucial Step: Slowly pour the residue into saturated aqueous

      
       at 0°C to neutralize (pH ~8). The ester often precipitates as an off-white solid.
      
    • Filter the precipitate.[2] If no precipitate forms, extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      

Data Specification:

Parameter Typical Value
Yield 85–95%
Purity (HPLC) >98%

| Major Impurity | Unreacted Acid (<1%) |

Method B: Steglich Coupling (EDC/DMAP)

Best for: Complex alcohols (e.g., t-Butyl, Benzyl) or acid-sensitive substrates.

Mechanism: Carbodiimide activation avoids the harsh thermal and acidic conditions of Method A, suitable when the "R" group of the ester is labile.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (R-OH) (1.2 – 1.5 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • DMAP (0.1 equiv)

  • Solvent: DMF or DCM (DMF preferred for indazole solubility)

Protocol:

  • Dissolve the carboxylic acid in DMF (0.1 M).

  • Add the alcohol and DMAP. Stir at room temperature for 10 minutes.

  • Cool to 0°C and add EDC

    
    HCl.
    
  • Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with Ethyl Acetate. Wash aggressively with water (3x) and brine (1x) to remove DMF. Dry and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove urea byproducts.

Part 3: Scientific Validation & Troubleshooting

The "N-Alkylation" Trap: A Warning

Attempting to synthesize the ester using Methyl Iodide (MeI) and Base (


)  is strongly discouraged.
  • Observation: LCMS will show a mixture of two peaks with the same mass (M+14 relative to acid).

  • Cause: The base deprotonates the indazole N-H (

    
     ~14). The resulting anion is an ambident nucleophile.
    
  • Result: You will obtain a mixture of the desired O-ester and the undesired N1-methyl ester or N2-methyl ester.

Visualizing the Selectivity Mechanism

Figure 2: Mechanistic pathway showing why acid catalysis (Green path) yields high selectivity compared to base-mediated alkylation (Red path).

Analytical Validation (QC)
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the broad COOH singlet (12–14 ppm).

    • Appearance of the ester singlet (e.g., –OCH3 at ~3.9 ppm).

    • Critical Check: Ensure the Indazole N-H signal (~13.5 ppm, broad) is still present. If this proton is missing and you see a new methyl singlet at ~4.0 ppm, you have accidentally N-methylated.

  • LCMS:

    • Acid: MW 196.59 (Cl isotope pattern).

    • Methyl Ester: MW 210.62.[3]

References

  • Chemical Properties & Identifiers: 7-Chloro-1H-indazole-5-carboxylic acid. CAS Common Chemistry. CAS RN: 1031417-54-5.[4] [Link]

  • General Indazole Esterification Protocols: Synthesis of indazole-3-carboxylic acid esters. Organic Syntheses, Coll. Vol. 10, p.466 (2004). (Demonstrates acid tolerance of indazole ring). [Link]

  • Selectivity Mechanisms (N vs O Alkylation): Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1754–1764. (Provides mechanistic grounding for avoiding basic conditions to prevent N-alkylation). [Link]

  • Thionyl Chloride Activation Mechanism: Reaction of Carboxylic Acids with Thionyl Chloride. Master Organic Chemistry. [Link]

Sources

Application Note: N-Alkylation Procedures for 7-Chloro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 7-chloro-1H-indazole-5-carboxylic acid presents a distinct challenge in medicinal chemistry due to the convergence of electronic ambivalence and steric hindrance. Unlike simple indazoles, the C7-chlorine atom exerts a steric blockade that destabilizes the typically thermodynamic N1-alkyl product, often shifting regioselectivity toward the N2-isomer. Furthermore, the C5-carboxylic acid moiety introduces solubility issues and competing nucleophilicity.

This guide provides an evidence-based workflow for controlling this reaction. We prioritize a "Protect-Alkylate-Hydrolyze" strategy to ensure reproducibility and ease of purification.

Strategic Analysis & Chemical Logic

The "7-Chloro Effect" on Regioselectivity

Indazoles exist in an annular tautomeric equilibrium (


). Under basic conditions, the indazolyl anion is formed, which is an ambident nucleophile.
  • Unsubstituted Indazoles: Alkylation typically favors the N1-isomer (thermodynamic product) due to the preservation of the benzenoid system.

  • 7-Chloro Indazoles: The chlorine atom at position 7 possesses a Van der Waals radius of ~1.75 Å (vs. 1.20 Å for Hydrogen). This creates significant steric clash with any incoming alkyl group at the N1 position. Consequently, alkylation of 7-chloroindazoles frequently yields significant, or even predominant, amounts of the N2-isomer (kinetic and sterically favored product) [1].

Handling the C5-Carboxylic Acid

Direct alkylation of the parent acid is discouraged for high-precision work.

  • Solubility: The zwitterionic nature of the amino-acid-like core leads to poor solubility in organic solvents.

  • Chemoselectivity: The carboxylate is nucleophilic. Using 1 equivalent of alkyl halide will result in esterification (O-alkylation) before N-alkylation. Using excess reagent leads to the N-alkyl ester, which is a valid strategy but requires careful monitoring.

Recommendation: Convert the acid to a methyl ester (Methyl 7-chloro-1H-indazole-5-carboxylate) prior to alkylation. This standardizes the substrate lipophilicity and simplifies the NMR analysis of the resulting isomers.

Visualization: Reaction Pathways

IndazoleAlkylation Substrate 7-Chloro-1H-indazole- 5-carboxylic acid Ester Methyl Ester Intermediate Substrate->Ester TMSCHN2 or MeOH/H2SO4 Anion Indazolyl Anion (Ambident Nucleophile) Ester->Anion Base (Cs2CO3 or NaH) N1_Prod N1-Alkyl Product (Sterically Hindered by 7-Cl) Anion->N1_Prod Path A: Thermodynamic (Slowed by 7-Cl) N2_Prod N2-Alkyl Product (Sterically Favored) Anion->N2_Prod Path B: Kinetic/Steric (Favored)

Figure 1: Reaction pathway illustrating the divergence between steric (N2) and thermodynamic (N1) outcomes.

Experimental Protocols

Protocol A: Preparation of Methyl Ester Intermediate (Essential Precursor)

Purpose: To mask the acidic proton and improve solubility.

  • Dissolution: Suspend 7-chloro-1H-indazole-5-carboxylic acid (10.0 g, 50.8 mmol) in Methanol (100 mL).

  • Catalysis: Add concentrated Sulfuric Acid (

    
    , 2.0 mL) dropwise.
    
  • Reflux: Heat to reflux (

    
    ) for 12 hours. Monitor by LC-MS (Acid 
    
    
    
    < Ester
    
    
    ).
  • Workup: Cool to RT. Concentrate to ~20 mL. Pour into ice-water (200 mL) and neutralize with sat.

    
    .
    
  • Isolation: Filter the resulting precipitate. Wash with water.[1] Dry in a vacuum oven at

    
    .
    
    • Expected Yield: >90%[2][3]

    • Appearance: Off-white solid.

Protocol B: Regioselective Alkylation (Targeting N1/N2 Mixture)

Note: Due to the 7-Cl substituent, obtaining exclusive N1 selectivity is difficult. This protocol uses Cesium Carbonate to maximize the N1:N2 ratio compared to stronger bases, but chromatographic separation is required.

Reagents:

  • Substrate: Methyl 7-chloro-1H-indazole-5-carboxylate (1.0 eq)

  • Alkylating Agent: Alkyl Halide (1.2 eq) (e.g., Iodomethane, Benzyl bromide)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Anhydrous, 0.1 M concentration)

Step-by-Step:

  • Setup: In a flame-dried flask under Nitrogen, dissolve the Indazole Ester in DMF.

  • Deprotonation: Add

    
     in one portion. Stir at RT for 15 minutes.
    
    • Why

      
      ? The "Cesium Effect" often aids N1 alkylation via coordination, though 7-Cl dampens this benefit [2].
      
  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Stir at

    
     for 4–6 hours.
    
    • Temperature Control: Higher temperatures favor the thermodynamic product (N1), but 7-Cl destabilizes N1.

      
       is a compromise to overcome the steric barrier without causing decomposition.
      
  • Workup: Dilute with EtOAc. Wash with Water (

    
    ) and Brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    .[1]
  • Purification: Flash Column Chromatography (Hexanes:EtOAc gradient).

    • Elution Order: Typically, the N2-isomer elutes first (less polar) followed by the N1-isomer (more polar).

Protocol C: Hydrolysis (Post-Alkylation)

Purpose: To return to the carboxylic acid form if required.

  • Dissolve the isolated N-alkyl ester in THF:Water (3:1).

  • Add Lithium Hydroxide (

    
    , 3.0 eq).
    
  • Stir at RT until ester is consumed (TLC control).

  • Acidify to pH 3 with 1M HCl. Extract with EtOAc or filter the precipitate.[1]

Analytical Validation (The "Trust" Pillar)

Distinguishing the N1 and N2 isomers is the most critical step. You cannot rely solely on elution order.

NMR Diagnostic Criteria

The 7-chloro substituent removes the standard "H7-NOE" check for N1 alkylation. You must use the H3 signal.

FeatureN1-Alkyl Isomer (Thermodynamic)N2-Alkyl Isomer (Kinetic/Steric)
1H NMR Shift (Alkyl) Typically shielded (upfield) relative to N2.Typically deshielded (downfield).
NOESY / ROESY NO Cross-peak with H3. (Alkyl is far from H3).Strong Cross-peak with H3. (Alkyl is adjacent to H3).
13C NMR (C3) ~133-136 ppm~120-125 ppm (Often shielded relative to N1).
Crystallography N-C bond lengths standard.-
Workflow for Isomer Identification

NMR_Logic Start Isolate Isomer NOESY Run 2D NOESY/ROESY Start->NOESY Check Check Cross-peak between N-Alkyl protons and Indazole H3 NOESY->Check Result_Yes Cross-peak Observed Check->Result_Yes Yes Result_No No Cross-peak Check->Result_No No Conclusion_N2 CONFIRMED: N2-Isomer (Kinetic/Steric Product) Result_Yes->Conclusion_N2 Conclusion_N1 CONFIRMED: N1-Isomer (Thermodynamic Product) Result_No->Conclusion_N1

Figure 2: Logic gate for assigning regiochemistry in 7-chloroindazoles.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low N1:N2 Ratio Steric clash at C7 favors N2.1. Switch solvent to non-polar (Toluene) with phase transfer catalyst (TBAHS) and NaOH (Solid-Liquid PTC). This sometimes favors N1.2. Use a bulkier protecting group on the acid if possible.
Incomplete Reaction Low nucleophilicity of 7-Cl indazole.Increase temperature to

or use a stronger alkylating agent (e.g., Alkyl Triflate instead of Bromide).
O-Alkylation (Ester) Free acid used as substrate.strictly use Protocol A (Methyl Ester) before alkylation.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[4] Chem.2021 , 17, 1939–1951. [Link] (Authoritative source on steric influence of C7 substituents on N1/N2 ratios).

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Application Notes. [Link] (Detailed QM analysis of why steric and electronic factors shift selectivity to N2).

Sources

Application Notes and Protocols for Designing Kinase Inhibitors with 7-chloro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design

The indazole core is a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its bicyclic aromatic structure, featuring a pyrazole ring fused to a benzene ring, allows it to function as a bioisostere of the native adenine of ATP, forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1][2] This interaction is a cornerstone of many successful kinase inhibitor designs. The 7-chloro-1H-indazole-5-carboxylic acid scaffold offers a unique starting point for inhibitor design, with three key features that can be exploited for lead optimization:

  • The Indazole Core: Provides the foundational interactions with the kinase hinge region.

  • The 5-Carboxylic Acid Group: A versatile handle for chemical modification, allowing for the introduction of various substituents to explore the solvent-exposed region of the ATP-binding site and improve physicochemical properties.[3]

  • The 7-Chloro Group: This electron-withdrawing group can influence the pKa of the indazole nitrogen, potentially modulating the strength of the hinge-binding interaction. It also provides a potential site for further modification and can contribute to favorable hydrophobic interactions within the binding pocket.

This guide provides a comprehensive workflow for the design, synthesis, and evaluation of novel kinase inhibitors based on the 7-chloro-1H-indazole-5-carboxylic acid scaffold, with a focus on targeting key oncogenic kinases such as Polo-like Kinase 1 (PLK1) and Aurora Kinases.[2][4]

Target Selection and Rationale: Why PLK1 and Aurora Kinases?

Polo-like kinase 1 (PLK1) and Aurora kinases are serine/threonine kinases that are critical regulators of mitosis.[4][5] Their overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[5][6] This makes them highly attractive targets for cancer therapy.

  • Polo-like Kinase 1 (PLK1): A master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[5] Cancer cells are often "addicted" to high levels of PLK1 for their survival, making them more susceptible to PLK1 inhibition than normal cells.[6][7]

  • Aurora Kinases (A and B): These kinases play essential roles in chromosome segregation and cell division.[2][8] Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

The indazole scaffold has been successfully employed in the development of inhibitors for both PLK and Aurora kinases, demonstrating its suitability for targeting the ATP-binding sites of these enzymes.[2][4][9]

cluster_0 Rationale for Target Selection PLK1 PLK1 Mitotic Regulation Mitotic Regulation PLK1->Mitotic Regulation regulates Aurora Kinases Aurora Kinases Aurora Kinases->Mitotic Regulation regulates Cancer Cell Proliferation Cancer Cell Proliferation Mitotic Regulation->Cancer Cell Proliferation drives Indazole Scaffold Indazole Scaffold Indazole Scaffold->PLK1 targets Indazole Scaffold->Aurora Kinases targets

Caption: Rationale for targeting PLK1 and Aurora Kinases.

Lead Generation and Optimization: A Synthetic Strategy

The 7-chloro-1H-indazole-5-carboxylic acid scaffold can be readily diversified through two primary synthetic routes: amide coupling at the carboxylic acid and Suzuki coupling at the chloro position. This allows for the systematic exploration of the chemical space around the core scaffold to improve potency, selectivity, and drug-like properties.

Start 7-chloro-1H-indazole-5-carboxylic acid AmideCoupling Amide Coupling (EDC, HOBt, Amine) Start->AmideCoupling SuzukiCoupling Suzuki Coupling (Boronic Acid, Pd Catalyst) Start->SuzukiCoupling Library1 Amide Library (R1 varied) AmideCoupling->Library1 Library2 Biaryl Library (Ar varied) SuzukiCoupling->Library2 CombinedLibrary Combined Library Library1->CombinedLibrary Library2->CombinedLibrary

Caption: Synthetic workflow for library generation.

Protocol 1: Amide Coupling of 7-chloro-1H-indazole-5-carboxylic acid

This protocol describes a general procedure for the synthesis of 7-chloro-1H-indazole-5-carboxamides.[10]

Materials:

  • 7-chloro-1H-indazole-5-carboxylic acid

  • Desired amine (e.g., aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-chloro-1H-indazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv) and EDC (1.2 equiv).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 equiv) followed by DIPEA (2.0 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the Suzuki-Miyaura coupling of the 7-chloro position with a boronic acid.[5][11][12]

Materials:

  • 7-chloro-1H-indazole-5-carboxylic acid derivative (from Protocol 1)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 7-chloro-1H-indazole-5-carboxamide derivative (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.1 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Biochemical Evaluation: In Vitro Kinase Inhibition

The primary evaluation of newly synthesized compounds is the determination of their ability to inhibit the target kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a robust and sensitive method for this purpose.[1][4]

Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Start->Step1 40 min incubation Step2 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Step1->Step2 30-60 min incubation End Measure Luminescence (Determine IC50) Step2->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol 3: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol is adapted from Promega's technical manual for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.[1][13]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human PLK1 or Aurora A/B kinase

  • Appropriate kinase substrate (e.g., casein for PLK1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.

  • Kinase Reaction Setup:

    • Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Evaluation: Assessing On-Target Effects and Cytotoxicity

After identifying potent inhibitors in biochemical assays, it is crucial to evaluate their activity in a cellular context. This involves assessing their ability to inhibit the target kinase within cells and their effect on cell viability and proliferation.

Protocol 4: Western Blot Analysis of Target Phosphorylation

This protocol is for determining the inhibition of kinase activity in cells by measuring the phosphorylation status of a known substrate.[14][15] For example, histone H3 phosphorylation at Ser10 is a downstream marker of Aurora B activity.

CellCulture Cell Culture & Treatment (with inhibitor) Lysis Cell Lysis & Protein Quantification CellCulture->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-p-Histone H3) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Caption: Western blot workflow for target engagement.

Materials:

  • Cancer cell line (e.g., HeLa or HCT116)

  • Cell culture medium and supplements

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-phospho-Histone H3 (Ser10))

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Protocol 5: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][16]

Materials:

  • Cancer cell line

  • 96-well plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biochemical and cellular assays will be used to establish a structure-activity relationship (SAR). This involves systematically analyzing how changes in the chemical structure of the inhibitors affect their biological activity.

SAR_Start Initial Hit Compound (e.g., IC50 = 500 nM) Modification Systematic Chemical Modification (R1 and Ar groups) SAR_Start->Modification Assay Biochemical & Cellular Assays Modification->Assay Data Generate SAR Data Assay->Data Analysis Analyze Data (Identify key structural features) Data->Analysis Optimization Rational Design of Next-Generation Inhibitors Analysis->Optimization Optimization->Modification Iterative Cycles Lead Lead Compound (e.g., IC50 < 10 nM) Optimization->Lead

Caption: Iterative cycle of SAR-driven lead optimization.

Hypothetical SAR Data for Indazole-Based PLK1 Inhibitors

The following table presents hypothetical data to illustrate the process of SAR analysis.

CompoundR¹ (at 5-carboxamide)R² (at 7-position)PLK1 IC₅₀ (nM)HCT116 GI₅₀ (µM)
1 -NH-phenyl-Cl2505.2
2 -NH-(4-fluorophenyl)-Cl1502.8
3 -NH-(3-methoxyphenyl)-Cl801.5
4 -NH-cyclohexyl-Cl500>10
5 -NH-(4-methoxyphenyl)-phenyl450.8
6 -NH-(4-methoxyphenyl)-(4-pyridyl)200.3

SAR Insights:

  • Aromatic vs. Aliphatic R¹: Aromatic substituents at the R¹ position are preferred over aliphatic ones (compare compound 1 vs. 4).[17]

  • Electronic Effects at R¹: Electron-donating groups (e.g., methoxy) on the phenyl ring at R¹ enhance potency (compare compound 1 vs. 3).

  • Suzuki Coupling at R²: Replacing the 7-chloro group with an aryl group via Suzuki coupling improves both biochemical and cellular potency (compare compound 3 vs. 5).

  • Heteroaromatic R²: Introducing a nitrogen atom in the aryl ring at R² (e.g., pyridyl) can further increase activity, potentially through additional hydrogen bonding interactions (compare compound 5 vs. 6).[18]

Conclusion

The 7-chloro-1H-indazole-5-carboxylic acid scaffold is a versatile and promising starting point for the development of novel kinase inhibitors. By employing a systematic approach of chemical synthesis, biochemical screening, and cellular evaluation, researchers can effectively navigate the lead optimization process. The detailed protocols and strategic insights provided in this guide offer a comprehensive framework for designing and developing potent and selective kinase inhibitors for therapeutic applications.

References

Sources

reduction of 7-chloro-1H-indazole-5-carboxylic acid to alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Selective Reduction of 7-chloro-1H-indazole-5-carboxylic acid

Abstract

This application note provides a comprehensive technical guide for the chemical reduction of 7-chloro-1H-indazole-5-carboxylic acid to its corresponding primary alcohol, (7-chloro-1H-indazol-5-yl)methanol. This transformation is a critical step in the synthesis of various high-value molecules in pharmaceutical research and drug development. We present two robust protocols utilizing common laboratory reagents, Lithium Aluminum Hydride (LiAlH₄) and Borane-Tetrahydrofuran complex (BH₃·THF), detailing the underlying chemical principles, procedural steps, safety considerations, and data analysis. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for this specific reduction.

Introduction and Strategic Importance

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The targeted product, (7-chloro-1H-indazol-5-yl)methanol, serves as a versatile synthetic intermediate. The primary challenge in this synthesis lies in the chemoselective reduction of the carboxylic acid group in the presence of other potentially reactive functionalities on the molecule: the acidic N-H proton of the indazole ring and the aryl-chloride substituent.

This guide explains the causality behind experimental choices, ensuring that the protocols are not merely recipes but self-validating systems grounded in established chemical principles.

Chemical Principles and Reagent Selection

The direct reduction of a carboxylic acid to a primary alcohol is a demanding transformation traditionally accomplished with powerful hydride-donating reagents.[1] Standard borohydride reagents like sodium borohydride (NaBH₄) are generally not potent enough to reduce carboxylic acids under neutral conditions without prior activation of the acid.[2][3] Therefore, more powerful agents are required.

Key Challenges of the Substrate

The substrate, 7-chloro-1H-indazole-5-carboxylic acid, presents two main considerations for reagent selection:

  • Multiple Acidic Protons: The molecule contains two acidic protons: one on the carboxylic acid (pKa ~4-5) and one on the indazole nitrogen (pKa ~13-14). Strong hydride reagents are also strong bases and will react in a non-productive, acid-base manner with both sites, consuming the reagent and liberating flammable hydrogen gas.[4] This necessitates the use of a significant molar excess of the reducing agent.

  • Chemoselectivity: The chosen reagent must selectively reduce the carboxylic acid without affecting the aryl-chloride or the aromatic indazole ring system. Fortunately, both LiAlH₄ and borane complexes typically do not reduce aryl halides or unactivated aromatic rings under standard conditions.[5]

Comparative Analysis of Primary Reducing Agents

Two primary candidates emerge as suitable for this transformation: Lithium Aluminum Hydride (LAH) and Borane complexes. The choice between them depends on the desired reactivity, safety profile, and available laboratory equipment.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane-Tetrahydrofuran (BH₃·THF)
Reactivity Extremely high. Reduces esters, amides, nitriles, ketones, and aldehydes.[4][6]High, but more selective. Reduces acids preferentially over esters.[3][7]
Mechanism Nucleophilic attack by hydride (H⁻) on the carboxylate, facilitated by Al coordination.[8]Lewis acid (BH₃) coordination to carbonyl oxygen, followed by hydride delivery.[8]
Safety Pyrophoric solid. Reacts violently with water and protic solvents.[9] Requires strict anhydrous conditions and inert atmosphere.Flammable solution. More stable than LAH but still water-sensitive. BH₃·SMe₂ is a more stable alternative but has a strong odor.[3][10]
Workup Involves a careful, multi-step quenching process (e.g., Fieser workup) to manage excess reagent and aluminum salts.Simpler quench, typically with methanol, to decompose excess borane and hydrolyze borate-ester intermediates.
Stoichiometry Requires >2 equivalents just to neutralize acidic protons, plus additional equivalents for the reduction itself.Requires >1 equivalent for the acidic proton, plus additional equivalents for the reduction.

Experimental Protocols & Methodologies

The following protocols are designed for a laboratory scale and should be adapted as necessary for different quantities. Strict adherence to all safety precautions is mandatory.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This method is highly effective but demands rigorous handling of a pyrophoric reagent. The causality for adding the substrate solution to the LiAlH₄ suspension at 0°C is to control the initial, highly exothermic acid-base reaction.

Safety Precautions:

  • Perform the reaction in a certified chemical fume hood.

  • Wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and gloves.

  • Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction.

  • Have a Class D fire extinguisher (for combustible metals) readily available.

  • LiAlH₄ reacts violently with water, liberating flammable H₂ gas.[9] All glassware must be oven- or flame-dried, and all solvents must be anhydrous.

Materials:

  • 7-chloro-1H-indazole-5-carboxylic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄), powder (3.0 - 4.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Silica Gel for column chromatography

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • Reagent Suspension: Under a positive pressure of inert gas, carefully add LiAlH₄ (3.0 eq) to the flask, followed by anhydrous THF to create a stirrable slurry (approx. 0.5 M concentration).

  • Cooling: Cool the LiAlH₄ suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve the 7-chloro-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10°C. Vigorous gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis (e.g., 1:1 Hexanes:EtOAc with 1% acetic acid) indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): (CAUTION: Highly Exothermic, Vigorous Gas Evolution) . Cool the reaction mixture back to 0°C. Quench the reaction by the slow, dropwise, and sequential addition of:

    • 'X' mL of Water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of Water.

  • Workup: After the careful quench, a granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 30 minutes.

  • Isolation: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrates.

  • Purification: Wash the combined organic filtrate with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield (7-chloro-1H-indazol-5-yl)methanol as a solid.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This method uses a reagent that is easier to handle than solid LiAlH₄ and can offer better selectivity in complex molecules, though this is less of a concern for the present substrate.

Safety Precautions:

  • Perform the reaction in a certified chemical fume hood under an inert atmosphere.

  • BH₃·THF is a flammable solution. Avoid ignition sources.

  • Quenching with methanol produces flammable H₂ gas.

Materials:

  • 7-chloro-1H-indazole-5-carboxylic acid (1.0 eq)

  • Borane-THF complex (1.0 M solution in THF, 2.5 - 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Setup: In a flame-dried, inerted flask, dissolve 7-chloro-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add the 1.0 M solution of BH₃·THF (2.5 eq) dropwise via syringe or dropping funnel. Gas evolution will occur.

  • Reaction: After addition, remove the ice bath, and heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Cool the mixture to 0°C. Very slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Hydrolysis: Add 1 M HCl to hydrolyze the intermediate borate esters and stir for 30 minutes.

  • Workup: Remove the THF under reduced pressure. Add ethyl acetate to the remaining aqueous residue.

  • Isolation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography as described in Protocol 1.

Visualization of Mechanism and Workflow

Generalized Reaction Mechanism with LiAlH₄

The mechanism for LiAlH₄ reduction involves initial deprotonation followed by two sequential hydride transfers.

G Start 7-Chloro-1H-indazole- 5-carboxylic acid Deprotonated Indazole-carboxylate Dianion + 2 H₂ (gas) Start->Deprotonated Dianion Indazole-carboxylate Dianion Aldehyde_Int Aldehyde Intermediate (coordinated to AlH₃) Dianion->Aldehyde_Int Hydride Attack & Elimination Aldehyde_Int2 Aldehyde Intermediate Alkoxide Aluminum Alkoxide Salt Aldehyde_Int2->Alkoxide Hydride Attack Alkoxide2 Aluminum Alkoxide Salt Final_Product (7-chloro-1H-indazol-5-yl)methanol Alkoxide2->Final_Product Protonation (H₂O)

Caption: Generalized mechanism for the LiAlH₄ reduction of the substrate.

General Experimental Workflow

The following diagram illustrates the logical flow of operations for a successful synthesis.

workflow A 1. Setup (Inert Atmosphere, Dry Glassware) B 2. Reagent Addition (Controlled Temperature) A->B C 3. Reaction (Monitor by TLC) B->C D 4. Quench (Slow, Controlled Addition) C->D E 5. Workup (Extraction, Washing) D->E F 6. Purification (Chromatography) E->F G 7. Analysis (NMR, MS, Purity) F->G

Caption: Standard laboratory workflow for chemical synthesis and purification.

Troubleshooting and Final Remarks

  • Incomplete Reaction: If TLC analysis shows significant starting material after the recommended time, an additional equivalent of the reducing agent may be added carefully at 0°C. The most common cause is insufficient reagent to overcome the two acidic protons and effect the reduction.

  • Streaking on TLC Plate: The basicity of the final product (due to the indazole nitrogen) can cause streaking. Adding a small amount of acetic acid or triethylamine to the TLC mobile phase can improve resolution.

  • Low Yield after Purification: Product loss can occur if the aluminum salts are not thoroughly washed during the LiAlH₄ workup, as the polar alcohol product can adhere to them.

Both Lithium Aluminum Hydride and Borane-THF complex are highly effective reagents for the reduction of 7-chloro-1H-indazole-5-carboxylic acid to (7-chloro-1H-indazol-5-yl)methanol. The choice of LiAlH₄ offers robust and rapid reduction, while BH₃·THF provides a slightly safer and more user-friendly alternative. Successful execution of either protocol hinges on careful attention to anhydrous conditions and safe handling procedures.

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • University of Liverpool. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). [Link]

  • Pearson+. (n.d.). Reduction of two different carboxylic acid derivatives with LiAlH.... [Link]

  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Organic Chemistry. (n.d.). Acid to Alcohol - Common Conditions. [Link]

  • Lunic, D., Sanosa, N., Funes-Ardoiz, I., & Teskey, C. J. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(41), e202207914. [Link]

  • Google Patents. CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-.
  • Antico, E., Schlichter, P., Werlé, C., & Leitner, W. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Catalysis, 11(11), 6338–6344. [Link]

  • Portal de la Investigació. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

  • Sagar, A. D., et al. (2011). Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Journal of Chemical and Pharmaceutical Research, 3(6), 1103-1108. [Link]

  • Hoffman Fine Chemicals. CAS RN 1031417-54-5 | 7-Chloro-1H-indazole-5-carboxylic acid. [Link]

  • Organic Chemistry Portal. Borane Reagents. [Link]

  • IITian Explains. (2020). Borane as a Reducing Agent. YouTube. [Link]

  • Chemistry Steps. (2024). Carboxylic Acids to Alcohols. [Link]

Sources

Troubleshooting & Optimization

troubleshooting amide bond formation with steric hindrance in indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Indazole Chemistry Support Unit: Technical Guide

Mission: To provide high-fidelity troubleshooting for amide couplings involving the indazole core, specifically addressing the dual challenges of steric occlusion (e.g., C4/C7 substituents) and electronic deactivation (heterocyclic amines).

Section 1: The Diagnostic Phase (Why is your reaction failing?)

Before altering reagents, you must diagnose the specific failure mode. Indazoles present a unique "perfect storm" for coupling failures:

  • Electronic Deactivation:

    • Scenario: You are trying to couple a carboxylic acid to a 3-aminoindazole or 6-aminoindazole .

    • The Physics: These amines are electronically similar to electron-deficient anilines. The lone pair is delocalized into the aromatic system, drastically reducing nucleophilicity. Standard EDC/NHS or even HATU protocols often stall.

  • Steric Occlusion (The "Orth effect"):

    • Scenario: You have a substituent at C4 (blocking C3-amine) or C7 (blocking N1 or C6).

    • The Physics: The trajectory of the incoming electrophile (the activated ester) is physically blocked. This increases the activation energy (

      
      ), requiring higher temperatures that standard reagents (HATU/HBTU) cannot withstand without decomposing.
      
  • Regioselectivity & Side Reactions:

    • Scenario: Unprotected Indazole N1-H.

    • The Physics: The N1-H is acidic (

      
       in DMSO). In the presence of bases like DIPEA or TEA, the N1 nitrogen can compete as a nucleophile, leading to undesired N1-acylation or quenching of the active ester.
      

Section 2: Decision Matrix & Reagent Selection

Do not default to HATU. Use this logic flow to select the correct system.

ReagentSelection Start Start: Analyze Substrate IsAmineHindered Is the Amine Hindered/Deactivated? Start->IsAmineHindered IsAcidHindered Is the Acid Hindered? IsAmineHindered->IsAcidHindered Yes (e.g., 3-aminoindazole) Standard Protocol A: HATU/HOAt (Standard Sterics) IsAmineHindered->Standard No (Aliphatic amine) T3P Protocol B: T3P (Propylphosphonic Anhydride) (High Sterics/Epimerization Risk) IsAcidHindered->T3P Yes (e.g., alpha-substituents) Ghosez Protocol C: Ghosez Reagent (Extreme Sterics/Low Nucleophilicity) IsAcidHindered->Ghosez Extreme (Tertiary centers) T3P->Ghosez If T3P Fails

Figure 1: Decision matrix for selecting coupling reagents based on steric and electronic constraints.

Section 3: Validated Protocols

Protocol A: The "Gold Standard" (HATU with Optimization)

Use when: Steric hindrance is moderate; amine is moderately nucleophilic.

The Adjustment: Standard HATU protocols use 1.1 eq of base. For indazoles, the protonated intermediate often stalls. You must use a pre-activation cycle .

  • Pre-activation: Dissolve Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF/NMP (0.2 M). Add DIPEA (1.0 eq) dropwise. Stir for 15 mins.

    • Why: This ensures the O-At active ester is fully formed before the poor nucleophile (indazole) is introduced.

  • Addition: Add the Aminoindazole (1.1 eq) and a second portion of DIPEA (2.0 eq).

  • Conditions: Stir at 50°C for 4-12 hours.

    • Note: HATU decomposes rapidly above 60°C. Do not overheat.

Protocol B: The "Heavy Lifter" (T3P - Propylphosphonic Anhydride)

Use when: High steric hindrance, risk of epimerization, or when HATU fails. T3P acts as a kinetic dehydrating agent and allows for higher temperatures.

Step-by-Step:

  • Setup: Dissolve Carboxylic Acid (1.0 eq) and Aminoindazole (1.1 eq) in 2-MeTHF or Ethyl Acetate (green solvents preferred).

    • Concentration: High concentration is key (0.5 M to 1.0 M). T3P kinetics are second-order.

  • Base Addition: Add Pyridine (3.0 eq) or DIPEA (3.0 eq).

  • Reagent Addition: Add T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 eq) dropwise.

  • Thermal Drive: Heat to 70-80°C (reflux if EtOAc).

    • Mechanism:[1][2][3][4][5][6][7] T3P forms a mixed anhydride that is highly reactive but sterically compact, allowing the bulky amine to attack.

  • Workup: Wash with water/bicarbonate. T3P byproducts are water-soluble (unlike urea from EDC/DCC).

Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

Use when: The amine is an "electron-deficient brick wall" (e.g., 4-substituted-3-aminoindazole). This method converts the acid to an acid chloride in situ under neutral conditions.

Step-by-Step:

  • Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 eq) in anhydrous DCM. Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 - 1.5 eq).

  • Activation: Stir at RT for 1-2 hours. Monitor by TLC (acid converts to acid chloride; usually non-polar shift).

  • Coupling: Add the Aminoindazole (1.0 eq) and Pyridine (2.0 eq) directly to the mixture.

  • Execution: If reactivity is low, swap DCM for Toluene and heat to 90°C.

    • Warning: Ensure the Indazole N1 is protected (e.g., SEM, THP, Boc) before using this method, or you will get N1-acylation.

Section 4: Comparison of Reagent Efficacy

FeatureHATU / HOAtT3P (Propylphosphonic Anhydride)Ghosez's Reagent (Acid Chloride)
Steric Tolerance ModerateHighExtreme
Epimerization LowVery Low High (if base is too strong)
Temp Stability < 60°C> 80°C> 100°C (in Toluene)
Byproducts Insoluble Urea / difficult removalWater Soluble Amine salts (easy removal)
Indazole Suitability Good for C5/C6 aminesBest for C3 amines Best for C4/C7 sterics

Section 5: Troubleshooting FAQs

Q1: I am seeing significant N1-acylation instead of the desired amide bond. Why? A: This is a regioselectivity failure. The N1-H is a better nucleophile than your deactivated exocyclic amine.

  • Fix: You must protect the N1 position.

    • Boc: Good for acidic removal later.

    • THP (Tetrahydropyranyl): Robust, removed with mild acid.

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Best for harsh base conditions.

Q2: My reaction with T3P stalls at 50% conversion. A: T3P requires a specific stoichiometry of base to activate.

  • Fix: Ensure you are using at least 3-4 equivalents of base (Pyridine is often superior to DIPEA for T3P).

  • Fix 2: Increase concentration. Dilute reactions kill T3P efficiency. Run at >0.5 M.

Q3: The aminoindazole is not dissolving in DCM or EtOAc. A: Indazoles can be crystalline and insoluble.

  • Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone) or DMF . T3P is available in DMF solutions.[2] If using Ghosez reagent, generate the acid chloride in DCM, evaporate (carefully), redissolve in NMP, and add the amine.

Section 6: Mechanistic Visualization (T3P Activation)

T3PMechanism Acid Carboxylic Acid (R-COOH) MixedAnh Mixed Anhydride (Highly Reactive) Acid->MixedAnh Activation Base Base (Pyridine) Base->MixedAnh T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Product Amide Product MixedAnh->Product Nucleophilic Attack Byproduct Water Soluble Phosphonate Salt MixedAnh->Byproduct Leaving Group Amine Steric Amine (Indazole-NH2) Amine->Product

Figure 2: Activation pathway of T3P. Note the formation of the mixed anhydride, which drives the reaction forward while releasing water-soluble byproducts.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][8][9] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[10] 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link

  • Patterson, A. W., et al. (2011). Protection of the Indazole Ring. Journal of Organic Chemistry. (Contextual grounding for N-protection strategies in indazole synthesis). Link

Sources

minimizing side reactions in 7-chloro-1H-indazole-5-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Minimizing Side Reactions & Optimizing Yields Ticket Priority: High (Recurring User Issue) Applicable CAS: 1031417-54-5 (and related indazole-5-carboxylates)

Executive Summary: The "Trojan Horse" Nucleophile

Coupling 7-chloro-1H-indazole-5-carboxylic acid presents a unique challenge compared to standard benzoic acids. The molecule contains both the electrophile (carboxylic acid) and a hidden nucleophile (the indazole N-H).

The presence of the Chlorine atom at position 7 exerts two critical effects:

  • Electronic: It withdraws electrons, increasing the acidity of the N-H proton (pKa ~13 vs. ~14 for unsubstituted indazole), making it more susceptible to deprotonation by the bases (DIPEA/TEA) used in coupling.[1]

  • Steric: It crowds the N1 position, complicating protection strategies and solubility.

Failure to address these factors typically leads to oligomerization (N-acylation) , low yields, or "black tar" formation.[1] This guide outlines the self-validating protocols to eliminate these vectors.

Module 1: The Core Failure Mode (N-Acylation)

The most common user error is treating this molecule like a simple phenyl-carboxylic acid. If the indazole nitrogen is not protected, the activated ester (formed by HATU/EDC) will react with the deprotonated nitrogen of a neighboring indazole molecule rather than your target amine.[1]

The Mechanism of Failure

When you add DIPEA, you generate the carboxylate (desired) and partially deprotonate the indazole N-H (undesired).[1] The activated carboxylate then attacks the N-H, forming an N-acyl indazole dimer .[1] This byproduct is often unstable and decomposes during workup, leading to "missing mass" or dark impurities.[1]

Visualizing the Pathway

ReactionPathway Start 7-Cl-Indazole-5-COOH (Starting Material) Activated Activated Ester (O-At/OBt Intermediate) Start->Activated + HATU/Base Target Desired Amide (Product) Activated->Target + Amine (R-NH2) (Fast Kinetics) SideProduct N-Acyl Dimer (Major Impurity) Activated->SideProduct + Indazole N-H (Competing Nucleophile)

Caption: The kinetic competition between the desired amine coupling and the undesired N-acylation self-reaction.

Module 2: Reagent Selection Matrix

We strongly recommend T3P (Propylphosphonic anhydride) over HATU for this specific substrate. T3P operates via a cyclic transition state that is highly sensitive to steric bulk, reducing the rate of side reactions with the hindered 7-chloro-indazole core.

ReagentRisk LevelProsConsRecommendation
HATU High Extremely fast activation.[2]Activates too well; promotes N-acylation of the indazole ring if unprotected. High cost.Use only if N-protected (e.g., THP/Boc).[1]
EDC / HOBt Medium Water-soluble byproducts (urea).Slower reaction; often requires higher catalyst loading which can stall with the 7-Cl steric bulk.Acceptable for simple amines.
T3P Low Low epimerization; scavenger-free workup; tolerates free N-H better than HATU.Requires specific solvent (EtOAc/DMF) and base (Pyridine/NMM).GOLD STANDARD for this substrate.
SOCl₂ Critical Cheap.Will almost certainly cause polymerization of the unprotected indazole.AVOID unless N-protected.
Module 3: The "Gold Standard" Protocol (T3P Method)

This protocol minimizes side reactions by maintaining a slightly acidic-to-neutral environment during activation, suppressing the nucleophilicity of the Indazole N-H.

Prerequisites:

  • Solvent: DMF or NMP (The 7-Cl substituent significantly reduces solubility in EtOAc/DCM).

  • Base: N-Methylmorpholine (NMM) or Pyridine (Softer bases than DIPEA).

  • Reagent: T3P (50% w/w in DMF or EtOAc).

Step-by-Step:

  • Solubilization (Critical): Dissolve 1.0 eq of 7-chloro-1H-indazole-5-carboxylic acid in dry DMF (concentration ~0.1 M).

    • Checkpoint: If the solution is cloudy, sonicate.[1] Do not proceed until clear. The 7-Cl analog aggregates more than the unsubstituted parent.

  • Amine Addition (Reverse Addition): Add 1.1 eq of your Amine Partner before the coupling agent.

    • Why? Having the amine present ensures that as soon as the acid is activated, the desired nucleophile is ready to trap it, outcompeting the indazole N-H.[1]

  • Base Addition: Add 2.5 eq of N-Methylmorpholine (NMM) .

    • Note: Avoid TEA/DIPEA if possible; their higher basicity increases N-H deprotonation risk.

  • Activation (The Slow Drip): Cool to 0°C. Add 1.5 eq of T3P dropwise.

    • Thermodynamics: T3P activation is exothermic. Heat promotes the N-acylation side reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check LCMS. Look for the product mass. If you see [2M-18] (Dimer mass), you have N-acylation.[1]

  • Workup: Quench with water. The T3P byproducts are water-soluble phosphates, simplifying purification.[1]

Module 4: Troubleshooting & FAQs
Q: My reaction mixture turned black. What happened?

A: This is characteristic of indazole decomposition or polymerization. It usually happens when using Thionyl Chloride (SOCl₂) or Oxalyl Chloride on an unprotected indazole. The acid chloride intermediate reacts intermolecularly with the N-H.

  • Fix: Switch to the T3P protocol or protect the N-H with a THP (Tetrahydropyranyl) group.

Q: I see two spots on TLC with the same mass. Is it a side product?

A: Likely not. This is often rotameric or tautomeric behavior visible on the timescale of the chromatography, or simply the N1-H vs N2-H tautomers if the column is acidic.

  • Validation: Run NMR in DMSO-d6 at 80°C. If the peaks coalesce, it is a single pure compound.[1]

Q: Can I use Palladium coupling (Suzuki/Buchwald) on this molecule later?

A: Proceed with Caution. The 7-Chloro group is an aryl chloride. While less reactive than bromides/iodides, modern precatalysts (e.g., XPhos Pd G4) can oxidatively insert into the C-Cl bond, especially since the indazole ring is electron-poor.[1]

  • Fix: If you plan downstream Pd-chemistry, ensure your catalyst is selective for your other halide, or perform the amide coupling after the Pd-step.[1]

Decision Tree: Troubleshooting Flowchart

Troubleshooting Problem Low Yield / Impurities CheckLCMS Check LCMS for Dimer Mass [2M-18] Problem->CheckLCMS IsDimer Dimer Present? CheckLCMS->IsDimer YesDimer Issue: N-Acylation IsDimer->YesDimer Yes NoDimer Issue: Solubility/Activation IsDimer->NoDimer No Soln1 1. Switch to T3P 2. Use N-Protection (THP) YesDimer->Soln1 Soln2 1. Switch Solvent to NMP 2. Check Amine Nucleophilicity NoDimer->Soln2

Caption: Diagnostic logic for identifying the root cause of coupling failure.

References
  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses Indazole tautomerism and pKa effects).

  • Archimica. (2010). "Propylphosphonic Anhydride (T3P): A Useful Reagent for Organic Synthesis."[4][5] E-EROS Encyclopedia of Reagents for Organic Synthesis. (Authoritative guide on T3P mechanism).

  • Lovering, F., et al. (2009). "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." The Journal of Organic Chemistry, 74(3), 1377–1380.[1] (Critical for N-protection strategies).

Sources

Technical Support Center: 7-Chloro Indazole Isomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Regioselectivity Control (N1 vs. N2) in 7-Chloro Indazoles Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open

Introduction: The "7-Chloro" Anomaly

User,

You are likely here because standard indazole alkylation protocols (which typically favor N1) are failing you. You are observing high ratios of the N2 isomer, or inseparable mixtures.

The Root Cause: In unsubstituted indazoles, N1-alkylation is thermodynamically favored. However, a chlorine atom at the C7 position acts as a steric gatekeeper . It projects electron density and bulk directly into the trajectory required for an electrophile to attack N1.

Consequently, under standard kinetic conditions (e.g.,


/DMF/RT), the reaction path of least resistance is often N2 , despite N1 being the lower-energy product in the ground state. This guide provides the protocols to force the outcome you need.

Diagnostic Matrix: Identify Your Isomer

Warning: Standard NMR rules for indazoles fail here because there is no proton at C7.

Diagnostic Test Observation Conclusion
1H-NOESY (Crucial) Strong NOE between N-Alkyl protons and C3-H N2 Isomer (Confirmed)
1H-NOESY NO correlation between N-Alkyl protons and C3-HN1 Isomer (Likely)*
13C-HMBC N-Alkyl protons correlate to C3 (approx. 135-145 ppm)N2 Isomer
13C-HMBC N-Alkyl protons correlate to C7a (junction carbon)N1 Isomer
X-Ray Crystallography DefinitiveGold Standard

*Note: In standard indazoles, N1 is confirmed by NOE to H7. Since you have 7-Cl, the absence of NOE to H3 is your primary rapid screen for N1.

The Knowledge Base: Mechanism & Control

To resolve this, you must choose between Kinetic Control (speed/accessibility) and Thermodynamic Control (stability/equilibration).[1]

Decision Pathway

Indazole_Strategy Start Target Isomer? N2 Target: N2 Isomer (Kinetic Product) Start->N2 Sterics favor N2 N1 Target: N1 Isomer (Thermodynamic Product) Start->N1 Stability favors N1 Method_N2 Method A: Kinetic Alkylation Base: NaH or K2CO3 Solvent: DMF/THF Temp: 0°C -> RT N2->Method_N2 Method_N1_Direct Method B: Thermodynamic Forcing Base: Cs2CO3 Solvent: Toluene/MeCN Temp: Reflux (110°C+) N1->Method_N1_Direct Alkyl Halides Method_N1_Metal Method C: Metal Catalysis (For Arylation) Cu/Pd Catalysis N1->Method_N1_Metal Aryl Halides Method_N1_DeNovo Method D: De Novo Synthesis Cyclize 2-chloro-6-hydrazinyl precursor N1->Method_N1_DeNovo If Alkylation Fails Result_N2 Result: High N2 Selectivity (7-Cl blocks N1) Method_N2->Result_N2 Result_N1 Result: N1 Major (Requires Equilibration) Method_N1_Direct->Result_N1

Caption: Decision tree for selecting synthetic route based on desired isomer and substrate constraints.

Standard Operating Procedures (SOPs)

SOP-01: Targeting the N2 Isomer (Kinetic Control)

Use this when the 7-Cl steric clash works in your favor.

Theory: Under irreversible conditions (strong base, low temp), the electrophile attacks the most accessible nitrogen (N2). The 7-Cl shields N1, making N2 highly favored.

Protocol:

  • Dissolve: 1.0 eq 7-chloroindazole in anhydrous DMF (0.1 M).

  • Deprotonate: Cool to 0°C. Add 1.2 eq NaH (60% disp). Stir 30 min.

    • Note: The anion forms readily. The sodium cation may coordinate to N2, but the steric bulk at N1 prevents attack there.

  • Alkylate: Add 1.1 eq Alkyl Halide dropwise.

  • React: Stir at 0°C for 2 hours, then warm to RT. Monitor by LCMS.[2]

  • Outcome: Expect >80% N2 isomer.

SOP-02: Targeting the N1 Isomer (Thermodynamic Control)

Use this to overcome the 7-Cl barrier.

Theory: You must provide enough thermal energy to make the N2-alkylation reversible. If the N2-alkyl indazole forms, the heat allows it to dissociate (via


 reversal or proton transfer) and eventually trap the electrophile at the thermodynamically more stable N1 position.

Protocol:

  • Dissolve: 1.0 eq 7-chloroindazole in Toluene or Acetonitrile (high boiling non-polar or polar aprotic).

  • Base: Add 2.0 eq

    
     .
    
    • Why Cesium? The "Cesium Effect" often aids solubility and stabilizes the transition state for N1 alkylation through coordination, though sterics still apply [1].

  • Alkylate: Add 1.5 eq Alkyl Halide (Iodides work best for reversibility).

  • Heat: Reflux (110°C for Toluene) for 12–24 hours.

  • Outcome: Shifts ratio toward N1. If N2 persists, increase temperature or reaction time.

SOP-03: The "Nuclear Option" for N1 (De Novo Cyclization)

If direct alkylation yields inseparable mixtures.

Theory: Instead of alkylating the hindered 7-chloroindazole, build the ring with the substituent already attached.

Protocol:

  • Start with 2,6-dichlorobenzaldehyde (or ketone equivalent).

  • React with R-Hydrazine (

    
    ).
    
  • Perform cyclization (

    
     on the chlorine ortho to the hydrazine).
    
  • Outcome: 100% Regiopure N1-substituted 7-chloroindazole.

Advanced Troubleshooting (FAQ)

Q: I am doing a Mitsunobu reaction. Which isomer will I get? A: Mitsunobu reactions on indazoles generally favor N2 (or N2/N1 mixtures), especially with 7-Cl present. The reaction is kinetically controlled.[1][3] If you need N1 via Mitsunobu, you will likely struggle. Consider converting your alcohol to a Mesylate and using SOP-02 (Cesium/Heat).

Q: Can I use a protecting group to force N1? A: Yes, but choose carefully.

  • THP (Tetrahydropyranyl): Usually goes to N1/N2 mixtures but can isomerize to N1 under acidic thermodynamic conditions.

  • SEM (Trimethylsilylethoxymethyl): Often favors N2 kinetically due to the 7-Cl steric clash.

  • Recommendation: If you need to protect N1 specifically to react elsewhere, use the De Novo method to install a PMB (para-methoxybenzyl) on N1, which can be removed later.

Q: How do I separate the isomers if I get a 50/50 mix? A:

  • Stationary Phase: Silica gel is often insufficient for N1/N2 separation. Switch to C18 Reverse Phase .

  • pH Modifier: Use a basic modifier (0.1%

    
    ) in your mobile phase. Indazoles are weak bases; keeping them neutral sharpens the peaks and improves resolution.
    

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: Beilstein Journal of Organic Chemistry (2021).[4][5] Key Finding: Detailed analysis of steric effects (including C7 substituents) on N1 vs N2 ratios. URL:[Link][5]

  • Development of a selective and scalable N1-indazole alkylation. Source: Reaction Chemistry & Engineering (RSC, 2024). Key Finding: Demonstrates thermodynamic conditions to drive N1 selectivity. URL:[Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Source: Magnetic Resonance in Chemistry (2024).[6] Key Finding: Establishes NOESY and HMBC protocols for distinguishing N1/N2 isomers. URL:[Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Source: Organic Letters (2014). Key Finding: Methodology for selectively accessing the N2 isomer. URL:[Link]

Sources

Technical Support Center: Navigating the Scale-Up of 7-Chloro-1H-indazole-5-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 7-chloro-1H-indazole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights and troubleshoot common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production.

I. Overview of a Common Synthetic Route

A prevalent method for the synthesis of 7-chloro-1H-indazole-5-carboxylic acid involves a multi-step process starting from a substituted toluene derivative. This route is often favored for its accessible starting materials and relatively straightforward transformations. The key steps typically include oxidation of a methyl group to a carboxylic acid, followed by diazotization and subsequent intramolecular cyclization to form the indazole ring system.

Synthetic_Route A 2-Amino-6-chloro-4-methyltoluene C 4-Amino-2-chloro-6-methylbenzoic acid A->C Oxidation B Potassium Permanganate (KMnO4) E Diazonium Salt Intermediate C->E Diazotization D Sodium Nitrite (NaNO2), HCl G 7-Chloro-1H-indazole-5-carboxylic acid E->G Reductive Cyclization F Reducing Agent (e.g., SnCl2 or Na2SO3)

Caption: A common synthetic pathway to 7-chloro-1H-indazole-5-carboxylic acid.

II. Troubleshooting Guide: From Lab to Plant

This section addresses specific issues that may arise during the scale-up of 7-chloro-1H-indazole-5-carboxylic acid synthesis.

Problem 1: Inconsistent Yields and Purity in the Oxidation Step

Q: We are observing variable yields and the formation of impurities during the potassium permanganate oxidation of 2-amino-6-chloro-4-methyltoluene. How can we improve this?

A: The oxidation of a methyl group on an electron-rich aromatic ring can be challenging to control on a larger scale. Here’s a breakdown of potential causes and solutions:

  • Causality:

    • Poor Mass and Heat Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" where the exothermic reaction accelerates, causing over-oxidation or side reactions. Conversely, areas of low reactant concentration can result in incomplete conversion.

    • Rate of Addition: A rapid addition of potassium permanganate can lead to an uncontrolled exotherm, promoting the formation of byproducts.

    • pH Control: The pH of the reaction mixture can influence the oxidation state of manganese and the reactivity of the substrate.

  • Troubleshooting Steps:

    • Optimize Mixing: Ensure your reactor is equipped with an appropriate agitator for solid-liquid mixtures. Baffles can also improve mixing efficiency.

    • Controlled Reagent Addition: Add the potassium permanganate solution portion-wise or via a controlled-rate addition pump to manage the exotherm.

    • Temperature Monitoring: Utilize multiple temperature probes within the reactor to detect any localized temperature spikes.

    • pH Adjustment: Maintain a consistent pH throughout the reaction, as specified in your optimized lab-scale procedure.

    • Quenching: After the reaction, effectively quench any remaining oxidant to prevent further reactions during workup.

ParameterLaboratory Scale (Typical)Pilot/Production Scale (Recommendation)
KMnO4 Addition Rapid or single portionSlow, controlled addition over several hours
Temperature Control Water/ice bathJacketed reactor with efficient cooling
Agitation Magnetic stirrerOverhead mechanical stirrer with optimized impeller
Problem 2: Challenges in the Diazotization and Cyclization Steps

Q: During the diazotization of 4-amino-2-chloro-6-methylbenzoic acid and subsequent cyclization, we are seeing the formation of colored impurities and experiencing difficulty in isolating the final product. What are the likely causes?

A: Diazotization reactions are notoriously sensitive and require precise control, especially at a larger scale. The instability of the diazonium salt intermediate is a primary concern.

  • Causality:

    • Temperature Excursions: Diazonium salts are often unstable at elevated temperatures and can decompose to form a variety of byproducts, including phenols and tar-like substances.

    • Incomplete Diazotization: Insufficient nitrous acid or improper pH can lead to unreacted starting material, complicating purification.

    • Side Reactions of the Diazonium Salt: The diazonium group can be displaced by other nucleophiles present in the reaction mixture.

    • Inefficient Cyclization: The reductive cyclization step may be slow or incomplete, leaving the unstable diazonium salt to decompose.

  • Troubleshooting Workflow:

Troubleshooting_Diazotization Start Low Yield or High Impurities in Diazotization/Cyclization CheckTemp Is Temperature Strictly Controlled (0-5 °C)? Start->CheckTemp CheckReagents Are NaNO2 and Acid Stoichiometry Correct? CheckTemp->CheckReagents Yes SolutionTemp Implement robust reactor cooling. Use multiple temperature probes. CheckTemp->SolutionTemp No CheckAddition Is NaNO2 Added Sub-surface and Slowly? CheckReagents->CheckAddition Yes SolutionReagents Re-verify calculations for scale. Titrate acid if necessary. CheckReagents->SolutionReagents No CheckCyclization Is the Reducing Agent Added Promptly After Diazotization? CheckAddition->CheckCyclization Yes SolutionAddition Optimize addition rate to maintain temperature and ensure good dispersion. CheckAddition->SolutionAddition No CheckWorkup Is the Product Isolated Efficiently Post-Cyclization? CheckCyclization->CheckWorkup Yes SolutionCyclization Minimize the time the diazonium salt intermediate exists. Consider a telescoped process. CheckCyclization->SolutionCyclization No SolutionWorkup Optimize pH for precipitation. Select appropriate crystallization solvent. CheckWorkup->SolutionWorkup

Caption: Decision tree for troubleshooting the diazotization and cyclization steps.

Problem 3: Product Purification and Isolation

Q: We are struggling to achieve consistent crystalline form and purity of 7-chloro-1H-indazole-5-carboxylic acid during scale-up crystallization. The product sometimes "oils out" or requires multiple recrystallizations.

A: Crystallization is a critical step that is highly dependent on physical parameters that change with scale.

  • Causality:

    • Supersaturation Control: Rapid cooling or addition of an anti-solvent can generate high levels of supersaturation, leading to the formation of oils or amorphous material instead of crystals.

    • Solvent Selection: A solvent system that works well on a small scale may not be optimal for larger batches due to differences in heating and cooling profiles.

    • Impurity Profile: The presence of even small amounts of impurities can inhibit crystal growth or lead to the formation of less stable polymorphs.

    • Agitation: The hydrodynamics within a large crystallizer are different from a lab flask, affecting nucleation and crystal growth.

  • Recommended Protocol for Scale-Up Crystallization:

    • Solvent Screening: Perform a thorough solvent and anti-solvent screening study to identify a system that provides a good solubility profile (high solubility at high temperature, low solubility at low temperature).

    • Controlled Cooling: Implement a programmed cooling profile. A slower cooling rate at the initial stages of nucleation is often beneficial.

    • Seeding: Introduce seed crystals at the appropriate temperature and supersaturation level to control crystal size and form.

    • Agitation Study: Optimize the agitation speed to ensure good suspension of crystals without causing excessive secondary nucleation or crystal breakage.

    • Purity of Input Material: Ensure the crude product entering the crystallization step has a consistent and low level of impurities.

ParameterKey Consideration for Scale-Up
Solubility Determine the solubility curve of the product in the chosen solvent system.
Metastable Zone Width Understand the temperature range where the solution is supersaturated but nucleation does not spontaneously occur. This is critical for effective seeding.
Crystal Habit Observe the shape and size of the crystals. This can impact filtration and drying efficiency.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of 7-chloro-1H-indazole-5-carboxylic acid?

A1: The primary safety concerns are associated with the diazotization step. Diazonium salts can be explosive when isolated or allowed to dry.[1] Therefore, it is crucial to keep them in solution and at low temperatures. The use of potassium permanganate also requires care as it is a strong oxidizing agent. A thorough process safety review, including differential scanning calorimetry (DSC) of reaction mixtures, is recommended to understand thermal hazards.[2]

Q2: What are some common impurities that can be expected?

A2: Potential impurities include:

  • Unreacted starting materials from any of the steps.

  • Over-oxidized byproducts from the first step.

  • Phenolic impurities from the decomposition of the diazonium salt intermediate.

  • Isomeric indazole structures if the starting material is not regiochemically pure.

  • Residual solvents from the workup and purification steps.

Q3: What analytical techniques are recommended for in-process control and final product release?

A3: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, identifying and quantifying impurities, and for final purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: As a quick check for the presence of key functional groups.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess the polymorphic form of the final product.

Q4: Can this process be adapted for continuous manufacturing?

A4: Certain steps, particularly the diazotization and cyclization, may be well-suited for a continuous flow chemistry setup. This can offer significant advantages in terms of safety by minimizing the accumulation of hazardous intermediates and providing better control over reaction parameters. However, this would require significant process development and investment in specialized equipment.

IV. References

  • Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]

  • CAS RN 1031417-54-5 | 7-Chloro-1H-indazole-5-carboxylic acid | MFCD16658711. (n.d.). Retrieved February 19, 2026, from [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (n.d.). Retrieved February 19, 2026, from [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | ChemRxiv. (n.d.). Retrieved February 19, 2026, from [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - RSC Publishing. (n.d.). Retrieved February 19, 2026, from [Link]

  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach - ArODES HES-SO. (n.d.). Retrieved February 19, 2026, from [Link]

  • US5034105A - Carboxylic acid purification and crystallization process - Google Patents. (n.d.). Retrieved February 19, 2026, from

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyz - Semantic Scholar. (2021, March 17). Retrieved February 19, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. (2023, January 16). Retrieved February 19, 2026, from [Link]

  • Research on purification of refined carbazole and anthracene by Solvent crystallization Wenshuang Dai - Atlantis Press. (n.d.). Retrieved February 19, 2026, from [Link]

  • Expression, purification, crystallization and preliminary X-ray diffraction crystallographic study of PurH from Escherichia coli - SciSpace. (n.d.). Retrieved February 19, 2026, from [Link]

  • A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and - Biointerface Research in Applied Chemistry. (2020, April 21). Retrieved February 19, 2026, from [Link]

Sources

Validation & Comparative

Comparative Bioactivity Guide: 6-Chloro vs. 7-Chloro Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-chloro and 7-chloro indazole derivatives, synthesizing data from kinase inhibition studies, synthetic regioselectivity, and emerging neurotherapeutic applications.

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] The introduction of a chlorine atom at the C6 or C7 position fundamentally alters the physicochemical properties and binding profiles of the parent ring.[1]

  • 6-Chloro Derivatives: Generally exhibit superior kinase selectivity .[1] The C6 position, being para to the N1 nitrogen, modulates the electronic properties of the pyrazole ring without imposing significant steric penalties on the N1-binding pocket. This substitution pattern is favored in the design of highly selective inhibitors (e.g., PAK4 inhibitors).

  • 7-Chloro Derivatives: Often yield higher absolute potency but reduced selectivity.[1] The C7 position is ortho to the N1 nitrogen, creating a "steric buttress" effect that can lock the molecule into a bioactive conformation or fill specific hydrophobic pockets, but often at the cost of promiscuous binding.[1] Additionally, 7-substitution dramatically alters synthetic regioselectivity, favoring N2-alkylation.

Structural & Electronic Basis of Bioactivity

To understand the divergence in bioactivity, one must analyze the electronic and steric environments created by the chlorine atom at these specific positions.[1]

Electronic Modulation (Hammett & Resonance)
  • 6-Chloro (Para-like): The chlorine at C6 exerts an electron-withdrawing inductive effect (-I) and a resonance donating effect (+R) relative to the N1 nitrogen. This position is electronically conjugated to the pyrazole nitrogens.[1] It modulates the pKa of the N-H proton, typically making the N1-H more acidic compared to the unsubstituted indazole, which influences hydrogen bond donor capability in the ATP-binding pocket of kinases.

  • 7-Chloro (Ortho-like): The chlorine at C7 exerts a strong inductive effect (-I) on the adjacent N1. More critically, it imposes a steric clash with the N1-H or N1-substituents. This "ortho-effect" can twist N1-substituents out of plane, altering solubility and permeability (logP).

Synthetic Regioselectivity (The "7-Position Rule")

A critical consideration for drug development is the synthesis of the desired isomer.[1] The 7-chloro substituent significantly impacts N-alkylation patterns.[1]

Substituent PositionDominant Alkylation Site (Thermodynamic)Mechanistic Driver
6-Chloro N1 (>90%)Electronic stabilization of the N1 tautomer; minimal steric hindrance.
7-Chloro N2 (Shift observed)Steric Shielding: The C7-Cl atom sterically blocks the N1 lone pair, directing electrophiles to the more accessible N2 position.

Expert Insight: If your SAR requires an N1-substituted 7-chloroindazole, use a removable blocking group or specific copper-catalyzed cross-coupling conditions to overcome the natural N2 bias.

Case Study: Kinase Selectivity (PAK4 Inhibition)

The most definitive head-to-head comparison of these derivatives comes from the development of p21-activated kinase 4 (PAK4) inhibitors. PAK4 is a target for cancer metastasis.[1]

Comparative Data: 6-Cl vs. 7-Cl

In a study optimizing aminoquinazoline-indazole inhibitors, the position of the chlorine atom acted as a molecular switch between potency and selectivity.

Table 1: Bioactivity Profile of Indazole Derivatives against PAK4

Compound IDSubstitutionPAK4 Ki (µM)Selectivity (vs. PAK1)Outcome
Cmpd 31 6-Chloro 0.011 346-fold Lead Candidate (Balanced profile)
Cmpd 38 7-Chloro 0.00657-foldHigh Potency / Low Selectivity
UnsubstitutedH> 0.1N/ALoss of hydrophobic anchor

Data Source: J. Med.[1] Chem. (Reference 1)

Mechanistic Interpretation
  • The 7-Chloro Potency Trap: The 7-Cl derivative (Cmpd 38) showed a 2-fold higher affinity (Ki) than the 6-Cl analog. Crystallographic analysis suggests the 7-Cl fills a small hydrophobic pocket near the hinge region more completely.[1] However, this pocket is conserved across the PAK family (PAK1/2/3), leading to a drastic drop in selectivity (only 57-fold).

  • The 6-Chloro Selectivity Filter: The 6-Cl derivative (Cmpd 31) engages the hydrophobic region II of the kinase cleft.[1] This interaction is more specific to the conformational dynamics of PAK4, resulting in a massive 346-fold selectivity window against PAK1.[1]

Emerging Therapeutic Area: ERβ Ligands for MS[2]

Recent breakthroughs (2025-2026) have identified chloroindazole-based ligands as potent agonists for Estrogen Receptor Beta (ERβ), used in promoting remyelination in Multiple Sclerosis (MS).[2]

  • Key Compounds: K102 and K110.[1][2][3][4][5]

  • Role of Chlorine: The chloro-indazole core provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB) while maintaining high affinity for the nuclear receptor ERβ.[1]

  • Significance: Unlike the kinase inhibitors where 6-Cl was preferred for selectivity, these neurotherapeutic agents utilize the indazole core to achieve specific brain/plasma ratios (approx. 56% brain penetration).[1]

Visualizations

SAR Logic Flowchart

The following diagram illustrates the decision-making logic when choosing between 6-Cl and 7-Cl substitutions during lead optimization.

IndazoleSAR Start Indazole Scaffold Optimization Choice Select Substitution Position Start->Choice Path6 6-Chloro Substitution Choice->Path6 Target: Selectivity Path7 7-Chloro Substitution Choice->Path7 Target: Potency/Affinity Effect6 Electronic Effect (Para) Minimal Steric Clash Path6->Effect6 Effect7 Steric Effect (Ortho) Shields N1 Position Path7->Effect7 Outcome6 High Kinase Selectivity Favors N1-Alkylation Effect6->Outcome6 Outcome7 High Absolute Potency Favors N2-Alkylation Effect7->Outcome7

Figure 1: Decision matrix for deploying 6-chloro vs. 7-chloro substitutions in drug design.

Experimental Workflow: Synthesis & Evaluation

Workflow Sub1 Start: 4-Chloro-2-nitrobenzaldehyde (for 6-Cl Indazole) Step1 Cyclization (Hydrazine/Heat) Sub1->Step1 Sub2 Start: 3-Chloro-2-nitrobenzaldehyde (for 7-Cl Indazole) Sub2->Step1 Step2 N-Alkylation (Base/R-X) Step1->Step2 Check Regioisomer Check (NOESY NMR) Step2->Check Assay Kinase Assay (ADP-Glo / FRET) Check->Assay Pure Isomer

Figure 2: Synthetic workflow highlighting the critical regioisomer verification step required for 7-substituted indazoles.

Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Chloroindazole

This protocol ensures the formation of the thermodynamically stable 1H-isomer.

  • Reagents: 4-chloro-2-fluorobenzaldehyde (1.0 eq), Hydrazine monohydrate (5.0 eq), Ethanol.

  • Procedure:

    • Dissolve aldehyde in ethanol (0.5 M).

    • Add hydrazine monohydrate dropwise at room temperature.[1]

    • Reflux the mixture at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Cool to RT and pour into ice water. The 6-chloro-1H-indazole will precipitate.

    • Purification: Recrystallize from ethanol/water.[1]

  • Validation: 1H NMR (DMSO-d6) should show a singlet at ~8.1 ppm (H3) and distinct splitting for H4/H5/H7.[1]

Protocol B: PAK4 Kinase Inhibition Assay

Used to generate the comparative Ki data (Table 1).

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Steps:

    • Incubate recombinant PAK4 (5-10 ng) with the test compound (6-Cl or 7-Cl derivative) for 10 min at RT.

    • Initiate reaction by adding ATP (10 µM) and substrate (PAK4 peptide).[1]

    • Incubate at RT for 60 minutes.

    • Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]

    • Read: Measure luminescence on a plate reader.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response to calculate IC50. Convert to Ki using the Cheng-Prusoff equation.[1]

References

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 2017.

  • Chloroindazole based Estrogen Receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Scientific Reports, 2025.[1][2]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021.

  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 2012.

Sources

structure-activity relationship (SAR) of 7-chloro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Indazole-containing derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] This is attributed to the indazole core acting as a "privileged scaffold," a molecular framework that can bind to multiple biological targets. Molecules incorporating this nucleus have been developed as anti-inflammatory, anti-cancer, and neurological agents.[1][3]

This guide will focus on the structure-activity relationship (SAR) of a specific, yet representative, member of this family: 7-chloro-1H-indazole-5-carboxylic acid and its derivatives. By examining how modifications to this core structure influence biological activity, we can gain valuable insights for the rational design of novel therapeutics. For the purpose of this guide, we will draw heavily on the detailed SAR studies of indazole-5-carboxamides as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters and a target for neurodegenerative diseases.[4]

Core Scaffold: 7-chloro-1H-indazole-5-carboxylic acid

The foundational structure for our SAR exploration is 7-chloro-1H-indazole-5-carboxylic acid. The indazole ring is a bicyclic system composed of a benzene ring fused to a pyrazole ring.[1] Key features of this starting scaffold include:

  • The Indazole Core: Provides a rigid framework for the presentation of functional groups. The nitrogen atoms can participate in hydrogen bonding, a crucial interaction in many protein-ligand binding events.

  • The 5-Carboxylic Acid: This functional group is a key interaction point, often forming salt bridges or hydrogen bonds with amino acid residues in a protein's active site. It is also a common point for derivatization, allowing for the exploration of a wide chemical space.

  • The 7-Chloro Group: The presence of a halogen at this position can influence the molecule's electronic properties, lipophilicity, and metabolic stability. It can also provide an additional point of interaction with the biological target.

To understand the SAR of this scaffold, we will explore how systematic modifications at various positions of the indazole ring and the carboxylic acid moiety impact biological activity, using MAO-B inhibition as our primary endpoint.

Structure-Activity Relationship of Indazole-5-Carboxamides

A comprehensive study on indazole-5-carboxamides as MAO-B inhibitors provides a wealth of data for understanding the SAR of our core scaffold.[4] In this study, the carboxylic acid was converted to a series of carboxamides, and the effects of substituents on both the indazole ring and the amide nitrogen were evaluated.

Modifications of the Amide Moiety

The carboxylic acid at the 5-position is an ideal handle for creating a library of analogs. By coupling the acid with various amines, a series of N-substituted carboxamides were synthesized. This is a common strategy in medicinal chemistry to explore the binding pocket of a target enzyme and to modulate the physicochemical properties of a compound.

The data revealed that the nature of the substituent on the amide nitrogen is critical for potent MAO-B inhibition. A clear preference was observed for aromatic substituents. For instance, N-phenyl and N-benzyl groups were found to be beneficial for activity. The most potent compounds in the series featured a dichlorophenyl group, specifically N-(3,4-dichlorophenyl).[4]

Compound IDIndazole-5-carboxamide MoietyR Group (on Amide Nitrogen)MAO-B Inhibition IC50 (nM)
1 1-methyl-1H-indazole-5-carboxamide3,4-dichlorophenyl0.386
2 1H-indole-5-carboxamide (for comparison)3,4-dichlorophenyl0.227
3 1H-indazole-5-carboxamide3,4-difluorophenyl1.59

Table 1: Influence of the N-amide substituent on MAO-B inhibitory activity. Data extracted from reference[4].

The strong preference for a di-substituted phenyl ring suggests that this group occupies a specific hydrophobic pocket within the MAO-B active site. The electronic nature of the substituents on the phenyl ring also plays a role, with electron-withdrawing groups like chlorine and fluorine being favored.

Modifications of the Indazole Ring

Systematic modification of the indazole ring itself provides further insights into the SAR.

Alkylation of the N1 position of the indazole ring was well-tolerated and, in some cases, led to an increase in potency. For example, the N1-methyl analog of the potent N-(3,4-dichlorophenyl) derivative showed subnanomolar IC50 values.[4] This suggests that the N1 position can be modified to fine-tune the compound's properties without disrupting the key binding interactions.

The position of the chloro substituent on the indazole ring is crucial. While our core scaffold is the 7-chloro derivative, the SAR studies of related indazoles indicate that the substitution pattern on the benzene portion of the indazole ring significantly impacts activity. For the indazole arylsulfonamides, for example, only small groups were tolerated at positions C5, C6, or C7, with C6 analogs being preferred.[5] This highlights the sensitivity of the binding pocket to steric bulk around the indazole core.

Comparative Analysis with Alternative Scaffolds

To put the SAR of 7-chloro-1H-indazole-5-carboxylic acid into context, it is useful to compare it with other related scaffolds that have been investigated as MAO-B inhibitors. A closely related analog is the indole-5-carboxamide.

The indole scaffold is isosteric with the indazole scaffold, with the key difference being the replacement of the N2 nitrogen of the pyrazole ring with a CH group. This subtle change can have a significant impact on the molecule's electronic distribution and hydrogen bonding capabilities. In the case of the N-(3,4-dichlorophenyl) carboxamides, the indole analog exhibited slightly higher potency than the corresponding 1-methyl-indazole.[4] This suggests that for MAO-B inhibition, the specific arrangement of hydrogen bond donors and acceptors in the five-membered ring is a critical determinant of activity.

Experimental Protocols

The following is a general procedure for the synthesis of indazole-5-carboxamides, as adapted from the literature.[4]

General Procedure for the Synthesis of 1H-Indazole-5-carboxamides
  • Amide Coupling: To a solution of 7-chloro-1H-indazole-5-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 equivalents) and a base such as triethylamine (2 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 7-chloro-1H-indazole-5-carboxamide.

MAO-B Inhibition Assay

The inhibitory activity of the synthesized compounds against human MAO-B can be determined using a fluorometric assay.

  • Recombinant human MAO-B is pre-incubated with various concentrations of the test compound in a buffer solution.

  • The enzymatic reaction is initiated by the addition of a substrate (e.g., kynuramine) and a cofactor (e.g., FAD).

  • The reaction is allowed to proceed for a set time at 37°C.

  • The reaction is stopped, and the formation of the fluorescent product is measured using a microplate reader.

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Structure-Activity Relationships

The following diagrams illustrate the key SAR findings.

SAR_Summary cluster_core 7-Chloro-1H-indazole-5-carboxamide Core cluster_modifications Key Modifications & Effects on Activity Core Indazole Ring (Positions 1, 3, 4, 6, 7) N1_sub N1-Alkylation: Generally well-tolerated, can increase potency. Core->N1_sub Position 1 C7_sub C7-Chloro: Influences electronics and lipophilicity. Small groups generally preferred at C5, C6, C7. Core->C7_sub Position 7 Amide 5-Carboxamide (N-substituent) Amide_sub N-Aryl (e.g., dichlorophenyl): Critical for high potency. Interacts with hydrophobic pocket. Amide->Amide_sub R-group

Caption: Key SAR takeaways for indazole-5-carboxamides.

Experimental_Workflow start 7-Chloro-1H-indazole-5-carboxylic Acid step1 Amide Coupling (HATU, Et3N, Amine) start->step1 step2 Purification (Column Chromatography) step1->step2 product Library of N-substituted 7-Chloro-1H-indazole-5-carboxamides step2->product assay MAO-B Inhibition Assay product->assay data IC50 Values assay->data sar SAR Analysis data->sar

Caption: Workflow for synthesis and biological evaluation.

Conclusion

The structure-activity relationship of 7-chloro-1H-indazole-5-carboxylic acid derivatives, particularly as exemplified by the indazole-5-carboxamide series of MAO-B inhibitors, underscores the importance of this privileged scaffold in medicinal chemistry. The key takeaways for designing potent inhibitors based on this core are:

  • The N-amide substituent is a primary determinant of potency , with a clear preference for substituted aryl groups that can engage in hydrophobic interactions.

  • The indazole core provides the essential framework for binding , and modifications to the N1 position can be used to fine-tune activity and physicochemical properties.

  • Substitutions on the benzene ring of the indazole are sterically sensitive , with smaller groups generally being more favorable.

These insights, derived from systematic experimental investigation, provide a rational basis for the further development of indazole-based compounds as therapeutic agents.

References

Sources

A Comparative Guide to the HPLC Analysis of 7-chloro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the High-Performance Liquid Chromatography (HPLC) analysis of 7-chloro-1H-indazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. In the absence of a standardized, published method for this specific analyte, this document synthesizes established chromatographic principles for related indazole and carboxylic acid derivatives to propose a robust, validated analytical approach. We will explore the rationale behind method development, present a detailed experimental protocol, and compare the expected retention behavior of the target compound against structurally similar molecules.

Introduction: The Analytical Challenge

7-chloro-1H-indazole-5-carboxylic acid (C₈H₅ClN₂O₂) is a substituted indazole, a class of compounds known for a wide range of biological activities.[1] Accurate quantification and purity assessment of this molecule are critical for its application in research and pharmaceutical development. The primary analytical challenge lies in its amphiphilic nature, possessing both a nonpolar indazole ring system and a polar, ionizable carboxylic acid group.[2] This duality requires careful optimization of HPLC conditions to achieve sharp, symmetrical peaks and reproducible retention times.

Reversed-phase HPLC (RP-HPLC) is the most suitable and widely adopted technique for analyzing such small organic molecules due to its versatility and efficiency in separating compounds based on their hydrophobicity.[3] This guide will focus on a validated RP-HPLC method using a C18 stationary phase.

Proposed Analytical Method: A Mechanistic Approach

Based on extensive experience with related heterocyclic carboxylic acids, we propose a gradient reversed-phase HPLC method with UV detection. The rationale for each parameter is detailed below.

  • Stationary Phase: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Expertise & Experience: A C18 column provides a nonpolar stationary phase that retains the indazole ring system through hydrophobic interactions. The long alkyl chains offer sufficient retention for achieving separation from polar impurities and potential isomers. A standard dimension of 250 mm length and 4.6 mm internal diameter with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: Acetonitrile and a pH-Controlled Aqueous Buffer

    • Expertise & Experience: The key to analyzing ionizable compounds like carboxylic acids is controlling the pH of the mobile phase.[4] The carboxylic acid group has a pKa typically in the range of 3-5. To ensure the compound is in its protonated, less polar form (–COOH), the mobile phase pH should be set at least one unit below the pKa. This suppresses ionization, leading to better retention on the C18 column and improved peak shape.

    • Trustworthiness: We recommend a 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid. This buffer system is robust, has a low UV cutoff, and effectively controls the pH to ensure consistent retention. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection: UV Absorbance at ~270 nm

    • Expertise & Experience: The indazole ring system contains a chromophore that absorbs UV light. While a full UV scan is recommended to determine the lambda max (λmax), related heterocyclic structures often exhibit strong absorbance in the 250-280 nm range. Detection at a specific wavelength ensures high sensitivity and selectivity.

Experimental Workflow and Protocol

The following diagram and protocol outline the complete, self-validating workflow for the analysis of 7-chloro-1H-indazole-5-carboxylic acid.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp 1. Standard Preparation (1 mg/mL in Diluent) inj 5. Injection (10 µL of Standard) sp->inj Inject sample mpA 2. Mobile Phase A (20 mM KH2PO4, pH 2.5) sep 6. Chromatographic Separation (C18 Column, Gradient Elution) mpA->sep mpB 3. Mobile Phase B (Acetonitrile) mpB->sep diluent 4. Diluent (50:50 ACN:H2O) inj->sep Elute with gradient det 7. UV Detection (270 nm) sep->det Monitor absorbance integ 8. Peak Integration (Chromatography Data System) det->integ Generate chromatogram report 9. Reporting (Retention Time, Area, Purity) integ->report Calculate results

Caption: Experimental workflow for HPLC analysis.

Detailed Step-by-Step Protocol
  • Mobile Phase Preparation (Mobile Phase A):

    • Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC-grade water to make a 20 mM solution.

    • Adjust the pH to 2.5 using 85% phosphoric acid, monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm nylon filter.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of 7-chloro-1H-indazole-5-carboxylic acid reference standard.

    • Dissolve in a diluent of 50:50 acetonitrile:water to a final concentration of 1.0 mg/mL.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • HPLC Instrumentation and Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM KH₂PO₄, pH 2.5.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 270 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 30 70
      20.0 30 70
      22.0 70 30

      | 25.0 | 70 | 30 |

  • Analysis and Data Processing:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

    • The retention time (tR) is the time at which the apex of the analyte peak elutes.

Comparative Analysis and Predicted Retention Times

While the exact retention time of 7-chloro-1H-indazole-5-carboxylic acid must be determined experimentally using the protocol above, we can predict its behavior relative to structurally similar compounds based on established chromatographic principles.

CompoundStructurePredicted Retention Time (tR)Rationale for Elution Order
7-chloro-1H-indazole-5-carboxylic acid 7-Cl, 5-COOH~8-12 min Baseline: The combination of the hydrophobic chloro-indazole core and the protonated carboxylic acid provides moderate retention.
7-chloro-1H-indazole-3-carboxylic acid [5][6]7-Cl, 3-COOHSlightly Earlier than 5-COOH isomer Isomeric Effect: The position of the carboxylic acid can subtly influence the molecule's overall polarity and interaction with the stationary phase. The 3-position may result in a slightly more polar conformation, leading to slightly less retention.
1H-Indazole-5-carboxylic acid 5-COOHEarlier Effect of Halogen: Lacks the hydrophobic chlorine atom, making it significantly more polar. It will have less interaction with the C18 phase and elute earlier.
7-Chloro-1H-indazole 7-ClLater Effect of Carboxylic Acid: The absence of the polar carboxylic acid group makes this compound much more nonpolar (hydrophobic). It will be more strongly retained by the C18 column and elute later.

Trustworthiness: This predictive comparison is a self-validating system. If an experimental run shows a significant deviation from this expected elution order (e.g., the non-carboxylated analogue eluting before the carboxylated version), it would indicate a fundamental issue with the method (e.g., incorrect pH, column degradation) that requires troubleshooting.[7]

Conclusion

This guide presents a comprehensive and scientifically grounded approach for developing an HPLC method for 7-chloro-1H-indazole-5-carboxylic acid. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid, a robust and reproducible reversed-phase method can be achieved. The provided protocol and comparative data offer researchers a validated starting point for their analytical work, ensuring accuracy and reliability in the characterization of this important chemical entity.

References

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]

  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. [Link]

  • Stable Isotope Dilution Analysis of Small Molecules with Carboxylic Acid Functions Using 18O Labeling for HPLC-ESI-MS/MS. (2013). ACS Publications. [Link]

  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. (2016). PubMed. [Link]

  • New conditions of HPLC analysis for separation and quantification of simple organic acids of tricarboxylic acid cycle in psoriasis. (2020). AKJournals. [Link]

  • CAS RN 1031417-54-5 | 7-Chloro-1H-indazole-5-carboxylic acid. Hoffman Fine Chemicals. [Link]

  • 7-chloro-1h-indazole-5-carboxylic acid (C8H5ClN2O2). PubChem. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry - ACS Publications. [Link]

  • HPLC analysis, different retention time? (2019). ResearchGate. [Link]

  • HPLC METHOD FOR IMIDAZOLE. (2004). Chromatography Forum. [Link]

  • Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. ResearchGate. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). Cureus. [Link]

  • Carboxylic Acid Reactivity. MSU chemistry. [Link]

  • Analysis of carbohydrates, alcohols, and organic acids. (2011). Agilent. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Newcrom. [Link]

  • Tips for practical HPLC analysis. Shimadzu. [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry. [Link]

Sources

Validating Purity of 7-Chloro-1H-Indazole-5-Carboxylic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-chloro-1H-indazole-5-carboxylic acid (CAS 1031417-54-5) is a critical scaffold in medicinal chemistry, widely employed in the synthesis of kinase inhibitors (e.g., Protein Kinase B) and PARP inhibitors. Its structural integrity is defined by the specific regiochemistry of the chlorine atom at position 7 and the carboxylic acid at position 5.

The primary analytical challenge is regioisomer contamination . Synthetic routes often yield mixtures of 4-, 6-, and 7-chloro isomers, which possess nearly identical physicochemical properties (pKa, logP), rendering standard separation difficult. Furthermore, without a certified reference standard, relative methods like HPLC area-% can be misleading due to varying UV response factors.

This guide compares three validation methodologies—HPLC-UV/MS , qNMR , and DSC —to provide a robust framework for establishing purity with high confidence.

Part 1: The Chemical Context & Impurity Landscape

Before selecting a method, one must understand what is being detected. The synthesis of 7-chloro-1H-indazole-5-carboxylic acid typically involves cyclization of substituted hydrazines or anthranilic acid derivatives.

Critical Impurity Profile
  • Regioisomers (The Silent Killers): 4-chloro and 6-chloro analogues. These often co-elute with the target on standard C18 columns.

  • Decarboxylated By-products: 7-chloro-1H-indazole (formed during high-temp workups).

  • Synthetic Precursors: Fluorinated or nitro-aromatic intermediates.[1]

The "Reference Standard Paradox": In early-stage development, you rarely have a certified standard of the 7-chloro isomer. Relying solely on HPLC area-% without a standard assumes all impurities have the same extinction coefficient as the product—a dangerous assumption for chlorinated aromatics.

Part 2: Method A — HPLC-UV/MS (The Routine Workhorse)

Role: Routine purity checks, impurity profiling, and regioisomer separation.

High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry is the industry standard. However, for this molecule, pH control is non-negotiable. The carboxylic acid moiety (


) causes peak tailing if not suppressed.
Optimized Protocol
  • Column: C18 (End-capped), 3.0 x 100 mm, 2.7 µm particle size (e.g., Agilent Poroshell or Waters Cortecs).

  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses ionization of -COOH, sharpening peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/acid bonds); MS (ESI+) for mass confirmation.

Pros & Cons
  • Pros: High sensitivity (LOD < 0.05%), separates chemically distinct impurities (e.g., decarboxylated species).

  • Cons: Regioisomer Blindness. Unless optimized specifically (often requiring Phenyl-Hexyl or F5 stationary phases), the 6-chloro isomer may co-elute under the main peak, artificially inflating purity. Requires a reference standard for absolute quantification.

Part 3: Method B — qNMR (The Absolute Arbiter)

Role: Primary standardization (establishing the purity of your "standard").

Quantitative Nuclear Magnetic Resonance (qNMR) is the only method that provides absolute purity without requiring a reference standard of the analyte itself. It relies on the physics of nuclear spin: the signal integral is directly proportional to the molar concentration.

Optimized Protocol
  • Solvent: DMSO-d6 (Essential for solubility of the indazole core).

  • Internal Standard (IS): Maleic Acid (traceable purity >99.9%).

    • Why? Maleic acid singlet (6.2 ppm) does not overlap with the indazole aromatic region (7.5–8.5 ppm).

  • Relaxation Delay (d1): > 30 seconds (Must be

    
     to ensure full relaxation for quantitative accuracy).
    
  • Scans: 16 to 64 (for S/N > 150).

Pros & Cons
  • Pros: Absolute quantification. Does not require a chemical standard of 7-chloro-1H-indazole-5-carboxylic acid. Unbiased by UV extinction coefficients.

  • Cons: Lower sensitivity (LOQ ~1 mg). Requires high solubility.

Part 4: Method C — DSC (The Solid State Check)

Role: Physical form validation and eutectic impurity detection.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions. For carboxylic acids, a sharp melting endotherm indicates high crystallinity.

Optimized Protocol
  • Pan: Tzero Aluminum (crimped but vented).

  • Ramp: 10°C/min from 40°C to 300°C.

  • Nitrogen Purge: 50 mL/min.

Interpretation
  • Sharp Peak: High purity crystalline solid.

  • Broad/Split Peak: Indicates presence of amorphous content or eutectic impurities (often regioisomers that HPLC missed).

  • Decomposition: Watch for exothermic events post-melting (decarboxylation risk).

Part 5: Comparative Data Summary

FeatureHPLC-UV/MSqNMRDSC
Primary Output Relative Purity (Area %)Absolute Purity (Wt %)Thermal Events / Crystallinity
Reference Standard Required for assayNot Required (uses IS)Not Required
Regioisomer Specificity Moderate (Method dependent)High (Distinct chemical shifts)Low (Detects as melting depression)
Limit of Detection (LOD) < 0.05%~ 0.5%N/A
Sample Required < 1 mg10–20 mg2–5 mg
Throughput High (Automated)Low (Manual processing)Medium
Best For... Routine QC, Batch ReleaseCertifying Reference Standards Polymorph screening, Stability

Part 6: Decision Logic & Workflow

The following diagram illustrates the decision process for validating a new batch of 7-chloro-1H-indazole-5-carboxylic acid.

PurityValidation Start New Batch Received RefStd Is a Certified Reference Standard Available? Start->RefStd qNMR Method B: qNMR (Determine Absolute Purity) RefStd->qNMR No HPLC Method A: HPLC-UV/MS (Impurity Profiling) RefStd->HPLC Yes AssignVal Assign Purity Value (Create Primary Standard) qNMR->AssignVal AssignVal->HPLC Use as Std RegioCheck Regioisomer Check (Are 4-Cl/6-Cl present?) HPLC->RegioCheck DSC Method C: DSC (Check Crystallinity) RegioCheck->DSC Ambiguous Separation Release Release for Synthesis RegioCheck->Release Clean Reject Reject / Recrystallize RegioCheck->Reject >1% Regioisomer DSC->Release Sharp Melt DSC->Reject Broad/Eutectic

Caption: Workflow for validating 7-chloro-1H-indazole-5-carboxylic acid purity based on standard availability.

References

  • Almac Group. (2024). QNMR – A Modern Alternative to HPLC.[2] Retrieved from [Link]

  • Organic Syntheses. (2014). Synthesis of Indazole-3-carboxylic acid derivatives (General Indazole Chemistry). Retrieved from [Link]

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 (Methodology Reference). Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 7-Chloroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Chloroindazoles and the Role of Mass Spectrometry

Indazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] The introduction of a chlorine atom at the 7-position of the indazole scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. As such, the robust and unambiguous characterization of these compounds is paramount. Mass spectrometry (MS) stands as a principal analytical technique for the structural elucidation and quantification of these vital molecules.[2]

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 7-chloroindazoles. By understanding these fragmentation pathways, researchers can confidently identify these compounds in complex matrices, differentiate them from isomeric variants, and gain deeper structural insights. This comparison will focus primarily on Electron Ionization (EI), a common and highly informative ionization technique for such molecules, and will also discuss considerations for Electrospray Ionization (ESI) typically used in liquid chromatography-mass spectrometry (LC-MS).

Understanding the Fragmentation Landscape: A Tale of Two Moieties

The fragmentation of 7-chloroindazoles under mass spectrometry is a fascinating interplay between the indazole core and the chloro-substituent on the benzene ring. To predict and interpret the mass spectrum of 7-chloroindazole, we must first understand the fragmentation behavior of its constituent parts: the unsubstituted indazole and a chloroaromatic compound.

The Indazole Core: A Stable Heterocycle with Characteristic Fractures

The electron ionization (EI) mass spectrum of unsubstituted 1H-indazole provides a foundational understanding of the core's stability and fragmentation. The NIST WebBook provides a reference spectrum for 1H-Indazole, which showcases its key fragmentation pathways.[3][4][5]

The molecular ion of indazole (m/z 118) is typically prominent, reflecting the stability of the aromatic heterocyclic system. The primary fragmentation event involves the loss of a molecule of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocycles, leading to a significant fragment at m/z 91. This is often followed by the loss of another molecule of HCN or a C2H2 molecule.

The Chlorine Substituent: An Isotopic Signature and Key Cleavages

The presence of a chlorine atom introduces two defining features into the mass spectrum. Firstly, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), any fragment containing the chlorine atom will appear as a pair of peaks (M+ and M+2) separated by two mass units, with the M+2 peak having roughly one-third the intensity of the M+ peak.[6] This isotopic signature is a powerful diagnostic tool for identifying chloro-substituted compounds.

Secondly, the C-Cl bond is a potential cleavage site. Fragmentation of chloroaromatic compounds can proceed via the loss of a chlorine radical (•Cl) or through the elimination of a neutral HCl molecule.

Predicted Fragmentation Pattern of 7-Chloroindazole

By combining the fragmentation characteristics of the indazole core and the chloro-substituent, we can predict the major fragmentation pathways for 7-chloroindazole under electron ionization.

Key Predicted Fragmentation Pathways:

  • Molecular Ion: The molecular ion of 7-chloroindazole (C₇H₅ClN₂) will appear as an isotopic cluster at m/z 152 (for ³⁵Cl) and m/z 154 (for ³⁷Cl) in a roughly 3:1 intensity ratio.

  • Loss of Chlorine Radical (•Cl): A primary fragmentation pathway is expected to be the loss of a chlorine radical, leading to a fragment ion at m/z 117. This fragment represents the indazole cation.

  • Loss of Hydrogen Cyanide (HCN): Following the initial fragmentation, the indazole ring can undergo its characteristic fragmentation. The fragment at m/z 117 (from the loss of •Cl) can then lose HCN to produce a fragment at m/z 90.

  • Loss of HCl: Another plausible fragmentation pathway involves the elimination of a neutral HCl molecule from the molecular ion, resulting in a fragment at m/z 116.

  • Ring Cleavage: Further fragmentation of the indazole ring system can lead to smaller fragments.

The following Graphviz diagram illustrates the predicted primary fragmentation pathways of 7-chloroindazole under electron ionization.

fragmentation_pathway M [C₇H₅ClN₂]⁺˙ m/z 152/154 F1 [C₇H₅N₂]⁺ m/z 117 M->F1 - •Cl F3 [C₇H₄N₂]⁺˙ m/z 116 M->F3 - HCl F2 [C₆H₄N]⁺ m/z 90 F1->F2 - HCN

Caption: Predicted EI fragmentation of 7-chloroindazole.

Comparative Analysis: The Influence of the 7-Chloro Substituent

The presence of the chlorine atom at the 7-position significantly alters the fragmentation pattern compared to unsubstituted indazole.

FeatureUnsubstituted Indazole7-Chloroindazole (Predicted)Rationale
Molecular Ion (m/z) 118152/154Addition of a chlorine atom. The isotopic pattern is a key identifier.
Primary Fragmentation Loss of HCN (m/z 91)Loss of •Cl (m/z 117) and HCl (m/z 116)The C-Cl bond is weaker than the bonds within the aromatic ring, making its cleavage a favorable initial step.
Key Fragment Ions 91, 64117, 116, 90The initial loss of the chloro-group leads to a different set of primary fragments, which then undergo further characteristic indazole ring fragmentation.

Experimental Protocols

To obtain high-quality mass spectra for 7-chloroindazoles, the following experimental setups are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS with electron ionization is the preferred method for analyzing relatively volatile and thermally stable compounds like 7-chloroindazole.[7]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

For less volatile derivatives of 7-chloroindazole or for analysis in complex biological matrices, LC-MS/MS with electrospray ionization is the method of choice.[2][8][9][10][11]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Collision Gas: Argon.

  • Collision Energy: Optimized for the specific precursor ion to obtain informative product ion spectra.

The following Graphviz diagram outlines a general workflow for the analysis of 7-chloroindazoles using mass spectrometry.

workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Dissolution Dissolve in appropriate solvent Dilution Dilute to working concentration Dissolution->Dilution GCMS GC-MS (EI) Dilution->GCMS LCMS LC-MS/MS (ESI) Dilution->LCMS Spectrum Obtain Mass Spectrum GCMS->Spectrum LCMS->Spectrum Fragmentation Analyze Fragmentation Pattern Spectrum->Fragmentation Identification Identify Compound Fragmentation->Identification

Caption: General workflow for MS analysis.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of 7-chloroindazoles is a predictable process governed by the established fragmentation rules of the indazole core and chloroaromatic systems. The characteristic isotopic signature of chlorine and the facile loss of a chlorine radical or HCl are key diagnostic features in the electron ionization mass spectra of these compounds. For more complex analyses, LC-MS/MS provides a sensitive and specific alternative.

While this guide provides a robust framework for understanding the fragmentation of 7-chloroindazoles, the analysis of novel derivatives may present unique fragmentation pathways. Future work should focus on building a comprehensive spectral library of substituted indazoles to further aid in the rapid and accurate identification of these important pharmaceutical building blocks.

References

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Bioanalysis of Small and Large Molecules using LC-MS. Charles River Laboratories. [Link]

  • 1H-Indazole. NIST WebBook. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. ResearchGate. [Link]

  • A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils. RSC Publishing. [Link]

  • 1H-Indazole. NIST Chemistry WebBook. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • 1H-Indazole. PubChem. [Link]

  • Application of LCMS in small-molecule drug development. New Food Magazine. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Quantification of heterocyclic aromatic compounds (NSO-HET) in unfractionated and fractionated fuel samples by comprehensive. ORBi. [Link]

  • Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. MDPI. [Link]

  • QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. ORBi. [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield Repository. [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC. [Link]

  • MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. HETEROCYCLES. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkivoc. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 7-Chloro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Status: WARNING – Irritant / Bioactive Intermediate Primary Hazards: Respiratory Irritation (H335), Skin Irritation (H315), Eye Irritation (H319), Acute Toxicity (Oral) (H302).

This guide defines the safety architecture for handling 7-chloro-1H-indazole-5-carboxylic acid . As a halogenated indazole derivative, this compound presents a dual risk profile: physicochemical irritation due to the carboxylic acid moiety and potential biological activity (kinase/enzyme inhibition) common to the indazole scaffold.

The "Why" Behind the Protocol: Standard lab safety often underestimates "building blocks." However, the combination of a halogen (chlorine) and an acidic proton on the indazole ring increases the compound's lipophilicity and potential for tissue penetration compared to simple benzoic acid derivatives. Treat this compound as a potent sensitizer and bioactive agent.

Part 2: Hazard Profiling & Risk Assessment

Physicochemical Risks[2]
  • Dust Generation: As a crystalline solid, this compound is prone to static charging. Electrostatic repulsion can cause "fly-away" powder during weighing, leading to invisible surface contamination and inhalation risks.

  • Acidic Corrosivity: While classified as an irritant, the pKa of the carboxylic acid (typically ~3-4) means it will protonate mucous membranes upon contact, causing immediate stinging and potential corneal damage if ocular exposure occurs.

Solvent-Vector Effect (Critical Insight)

Researchers rarely handle this compound solely as a solid. It is frequently dissolved in DMSO or DMF for biological assays.

  • The Danger: Standard nitrile gloves are permeable to DMSO and DMF within minutes.

  • The Mechanism: The solvent acts as a "vehicle," carrying the 7-chloro-1H-indazole-5-carboxylic acid through the glove barrier and into the skin, bypassing the stratum corneum.

Part 3: PPE Decision Matrix & Selection

Do not apply a "one-size-fits-all" approach. PPE must scale with the operational state of the chemical.

Visualization: PPE Selection Logic

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution In Solution State->Solution Dissolving/Assay Level1 TIER 1: STANDARD - Nitrile Gloves (4 mil) - Safety Glasses - Lab Coat - Fume Hood (Mandatory) Solid->Level1 < 1g Level2 TIER 2: ENHANCED - Double Nitrile OR - Silver Shield/Laminate - Chemical Goggles - Closed-Front Gown Solid->Level2 > 1g or High Dust SolventCheck Solvent Type? Solution->SolventCheck SolventCheck->Level1 Water/Ethanol SolventCheck->Level2 DMSO/DMF/DMAc

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier.[1] Note the escalation to Tier 2 when permeating solvents (DMSO/DMF) are involved.

Detailed Equipment Specifications
ComponentStandard Protocol (Solid Handling)Enhanced Protocol (DMSO/DMF Solutions)Technical Rationale
Hand Protection Single Nitrile Gloves (min 0.11 mm / 4 mil).Double Gloving (Nitrile over Nitrile) OR Laminate Gloves (e.g., Silver Shield).DMSO degrades nitrile breakthrough time to <10 mins. Double gloving provides a "sacrificial" outer layer.
Eye Protection Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles (unvented).Acidic solutions cause rapid ocular damage. Goggles prevent splash entry from the bottom/sides.
Respiratory Fume Hood (Face velocity: 0.5 m/s). N95 mask if hood unavailable (Not recommended).Fume Hood required.Primary control must be engineering (hood). Respirators are only for emergency spill cleanup.
Body Protection Standard cotton/poly lab coat.Tyvek sleeves or closed-front gown.Prevents absorption through fabric cuffs if a spill occurs during pipetting.

Part 4: Operational Protocols

Weighing & Transfer (Solid State)

Objective: Prevent inhalation of dust and contamination of the balance area.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weigh boat before adding the powder. Indazole carboxylic acids are often fluffy and hold static charge.

  • The "In-Hood" Balance: Move a microbalance into the fume hood. If this is impossible, use a powder containment hood or a localized HEPA snorkel.

  • Technique:

    • Place a secondary containment tray (spill tray) under the balance.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Wet Wipe Method: After weighing, wipe the exterior of the vial with a damp Kimwipe before removing it from the hood.

Solubilization (Solution State)

Objective: Dissolve without creating pressurized aerosols.

  • Vessel Selection: Use a glass vial with a PTFE-lined screw cap. Avoid snap-cap tubes (Eppendorf), which can pop open due to solvent vapor pressure, aerosolizing the compound.

  • Addition Order: Add solvent (DMSO/DMF) to the solid, not vice versa, to minimize dust displacement.

  • Vortexing: Vortex only within the fume hood. Ensure the cap is tight.[2]

Part 5: Emergency Response & Spill Management

Spill Response Workflow

Spill_Response Spill Spill Detected Type Identify Type Spill->Type SolidSpill SOLID SPILL Type->SolidSpill LiquidSpill LIQUID SPILL Type->LiquidSpill ActionSolid 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag SolidSpill->ActionSolid ActionLiquid 1. Cover with Absorbent Pads 2. Neutralize (Weak Base) 3. Double Bag LiquidSpill->ActionLiquid Disposal Label: 'Halogenated Organic Waste' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Immediate response workflow for solid vs. liquid spills. Note the emphasis on "wetting" the solid spill to prevent airborne dust.

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes .[3][4] Time is tissue. Use an eyewash station, holding eyelids open.

  • Skin Contact: Wash with soap and water.[4][5] Do not use ethanol to wash skin; it increases permeability.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential for delayed pulmonary edema with acidic dusts).

Part 6: Disposal & Regulatory Compliance

Proper disposal is legally mandated. This compound is a Halogenated Organic .[6]

  • Waste Stream Classification:

    • EU/UK: EWC Code 07 05 13* (Solid wastes containing dangerous substances) or 14 06 02* (Halogenated solvents and solvent mixtures).

    • US (RCRA): Likely falls under "Toxic" characteristics if leached, but generally disposed of as Halogenated Organic Waste .

  • Segregation:

    • DO NOT mix with strong oxidizers (e.g., Nitric acid waste) or strong bases.

    • DO NOT dispose of down the sink.

  • Labeling:

    • Container must be labeled: "Hazardous Waste - Halogenated Organic - 7-chloro-1H-indazole-5-carboxylic acid."

    • List the solvent percentage if dissolved (e.g., "90% DMSO, 10% Compound").

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24816694 (7-chloro-1H-indazole-5-carboxylic acid). PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.